Synthesis and Mechanistic Evaluation of 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide
Executive Summary The rational design and synthesis of highly functionalized pyrazole-quinoline hybrids are of paramount importance in modern medicinal chemistry and agrochemical development. The target molecule, 3-methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design and synthesis of highly functionalized pyrazole-quinoline hybrids are of paramount importance in modern medicinal chemistry and agrochemical development. The target molecule, 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine , features a bidentate nitrogen-rich scaffold that serves as a privileged structure for kinase inhibition and antimicrobial activity.
This technical guide provides an in-depth, self-validating methodology for the two-step synthesis of this compound. By moving beyond a simple procedural list, this whitepaper dissects the mechanistic causality behind the nucleophilic aromatic substitution (SNAr) and the regioselective Knorr-type cyclocondensation required to assemble the target architecture.
Retrosynthetic Strategy & Molecular Design
The structural complexity of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine can be efficiently reduced through a C–N bond disconnection strategy. The target molecule is retrosynthetically cleaved into two primary synthons: 2-hydrazinyl-4-methylquinoline and 3-aminocrotononitrile (an enaminonitrile)[1].
The hydrazine intermediate is further disconnected back to 2-chloro-4-methylquinoline and hydrazine hydrate . This approach is highly modular, allowing for late-stage diversification, and relies on robust, thermodynamically driven ring-forming reactions[2].
Caption: Retrosynthetic disconnection of the target pyrazole-quinoline hybrid.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to Form the Hydrazine Precursor
Mechanistic Causality
The synthesis of the hydrazine precursor relies on the SNAr of 2-chloro-4-methylquinoline. The electron-deficient nature of the quinoline ring, particularly at the C2 position (activated by the adjacent endocyclic nitrogen), makes it highly susceptible to nucleophilic attack[3].
Key Experimental Choice: A large stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents) is mandatory. If a near-equimolar ratio is used, the newly formed 2-hydrazinyl-4-methylquinoline—which contains a highly nucleophilic secondary amine—will compete with the unreacted hydrazine hydrate, leading to the formation of the undesired symmetric dimer, 1,2-bis(4-methylquinolin-2-yl)hydrazine. Ethanol is selected as the solvent because it provides a sufficient reflux temperature (78 °C) to drive the SNAr while allowing the product to selectively precipitate upon cooling[3].
Self-Validating Experimental Protocol
Initiation: Suspend 2-chloro-4-methylquinoline (1.0 equiv) in absolute ethanol (approx. 5 mL/mmol). The mixture will initially appear as a heterogeneous slurry.
Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 5.0–10.0 equiv) dropwise at room temperature. Validation check: The solution should clarify as the hydrazine solvates the quinoline derivative.
Thermal Activation: Heat the reaction mixture to reflux (80 °C) under an inert nitrogen atmosphere for 4–8 hours[3].
In-Process Monitoring: Monitor via TLC (EtOAc/Hexanes 1:1). Validation check: The UV-active starting material (
Rf≈0.8
) will disappear, replaced by a highly polar, ninhydrin-positive baseline spot corresponding to the hydrazine product.
Isolation: Concentrate the mixture under reduced pressure to half its volume, then cool to 0 °C in an ice bath.
Purification: Filter the resulting pale-yellow precipitate and wash thoroughly with ice-cold water (to remove excess hydrazine) followed by cold ethanol. Dry under vacuum.
The assembly of the 5-aminopyrazole core utilizes a Knorr-type cyclocondensation between 2-hydrazinyl-4-methylquinoline and 3-aminocrotononitrile[2].
Key Experimental Choice: Why use 3-aminocrotononitrile instead of a standard
β
-ketonitrile like acetoacetonitrile? Liquid
β
-ketonitriles are prone to rapid self-condensation and degradation. 3-Aminocrotononitrile is a stable, solid enaminonitrile that acts as a highly efficient, atom-economic synthon[4].
The regioselectivity of this reaction is strictly governed by the differential nucleophilicity of the hydrazine nitrogens. The primary amine (
−NH2
) of the hydrazine is less sterically hindered and more nucleophilic. It attacks the
β
-carbon of the enaminonitrile, triggering a transamination event that expels ammonia gas (
NH3
)[1]. Subsequently, the secondary nitrogen (attached to the quinoline ring) attacks the nitrile carbon (
C≡N
), driving ring closure. Tautomerization yields the fully aromatic 1-substituted 5-aminopyrazole[4].
Caption: Mechanistic pathway of the regioselective Knorr-type cyclocondensation.
Self-Validating Experimental Protocol
Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinyl-4-methylquinoline (1.0 equiv) and 3-aminocrotononitrile (1.1 equiv) in absolute ethanol[4].
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the enamine and facilitate the transamination.
Thermal Activation: Heat the mixture to reflux (85–90 °C) for 2–3 hours.
Validation Check (Critical): Place a piece of damp red litmus paper at the top of the reflux condenser. The evolution of ammonia gas (
NH3
) during the transamination phase will turn the paper blue. The cessation of basic gas evolution is a reliable physical indicator that the transamination step is complete.
Isolation: Cool the reaction mixture to room temperature. Neutralize the catalytic acid with a few drops of saturated aqueous
NaHCO3
.
Crystallization: Add cold distilled water dropwise until the solution becomes turbid. Stir at 0 °C for 1 hour to induce complete crystallization. Filter the product and recrystallize from an ethanol/water mixture to afford the pure target compound.
Quantitative Data & Yield Optimization
The following table summarizes the optimized parameters and expected quantitative outcomes for the two-step synthesis based on standard heterocyclic protocols[3],[4]:
To ensure the structural integrity of the synthesized 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, the following analytical signatures must be confirmed:
1
H-NMR (DMSO-
d6
): Look for the diagnostic pyrazole C4-H proton, which typically appears as a sharp singlet around
δ
5.30–5.50 ppm. The primary amine (
−NH2
) will appear as a broad exchangeable singlet integrating to 2H around
δ
6.50–7.00 ppm. The quinoline methyl group will appear near
δ
2.60 ppm, and the pyrazole methyl near
δ
2.15 ppm.
FT-IR (ATR): The presence of the primary amine is confirmed by a distinct double absorption band (N-H stretch) in the 3400–3200 cm
−1
region. The absence of a nitrile stretch (
C≡N
, ~2200 cm
−1
) confirms complete cyclization[3].
HRMS (ESI-TOF): Confirm the exact mass corresponding to the molecular formula
[M+H]+
(
C14H14N4
).
References
Poh, J.-S., Browne, D. L., & Ley, S. V. (2016). A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. Reaction Chemistry & Engineering, 1(1), 101-105.
Pollock, P. M., & Cole, K. P. (2012). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 89, 537.
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984-7034.
Kholod, I., et al. (2021). Nitroalkanes as Electrophiles: Synthesis of Triazole-Fused Heterocycles with Neuroblastoma Differentiation Activity. PMC / NIH. (Note: Used for general 2-hydrazinylquinoline SNAr methodology).
Executive Summary In the landscape of modern medicinal chemistry and heterocyclic synthesis, bis-heterocyclic building blocks serve as critical scaffolds for drug discovery. 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and heterocyclic synthesis, bis-heterocyclic building blocks serve as critical scaffolds for drug discovery. 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (CAS 307342-03-6) is a highly versatile, privileged pharmacophore precursor. By combining the well-documented antimalarial and kinase-inhibitory properties of the quinoline ring with the 1,3-bis-nucleophilic reactivity of a 5-aminopyrazole, this compound enables the divergent synthesis of complex fused pyrazoloazines (e.g., pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines).
This whitepaper synthesizes the physicochemical properties, regioselective mechanistic synthesis, and downstream pharmacological applications of this core building block, providing actionable, self-validating protocols for bench scientists.
Physicochemical Properties & Molecular Identity
Accurate molecular characterization is the first step in any robust synthetic workflow. The quantitative identity and physicochemical parameters of the compound are summarized below.
Table 1: Molecular Identity and Physicochemical Properties
The synthesis of 1-heteroaryl-5-aminopyrazoles is classically achieved via the Knorr pyrazole synthesis, utilizing an arylhydrazine and a β-ketonitrile equivalent. For this specific compound, the precursors are 2-hydrazinyl-4-methylquinoline [2] and 3-aminocrotononitrile (diacetonitrile).
Causality in Experimental Design
A common pitfall in pyrazole synthesis is poor regiocontrol, leading to a mixture of 3-amino and 5-amino isomers. The terminal nitrogen (-NH₂) of the hydrazine is more nucleophilic and less sterically hindered than the internal secondary nitrogen (-NH-quinoline).
Without acid catalysis, the reaction is sluggish and unselective. By introducing catalytic acid (e.g., glacial acetic acid or HCl), the enamine/carbonyl equivalent of 3-aminocrotononitrile is protonated, drastically increasing its electrophilicity. The terminal hydrazine nitrogen selectively attacks this activated β-carbon. Subsequent intramolecular cyclization forces the internal quinoline-substituted nitrogen to attack the nitrile carbon. This kinetically driven pathway strictly dictates the regiochemistry, yielding the 5-amino-3-methylpyrazole architecture and avoiding the severe steric clash that would occur if the bulky quinoline ring were adjacent to the methyl group [3].
Table 2: Reaction Optimization Parameters for Regioselective Synthesis
Solvent
Catalyst
Temperature
Reaction Time
Regioselectivity (5-NH₂ : 3-NH₂)
Isolated Yield
Ethanol
None
78°C (Reflux)
12 h
60:40
45%
Ethanol
Glacial AcOH (cat.)
78°C (Reflux)
6 h
>95:5
82%
Toluene
p-TsOH (cat.)
110°C (Reflux)
4 h
>90:10
78%
Water/EtOH
HCl (cat.)
80°C
4 h
>98:2
85%
Self-Validating Experimental Protocol
This protocol is designed as a closed, self-validating system to ensure high fidelity in the generation of the 5-amino isomer.
Step-by-Step Methodology:
Dissolution: Suspend 2-hydrazinyl-4-methylquinoline (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
Electrophile Addition: Add 3-aminocrotononitrile (1.1 equiv, 11 mmol) to the suspension in one portion.
Catalytic Activation: Add 0.5 mL of concentrated HCl (or glacial acetic acid) dropwise. The mixture will typically transition to a clear solution as the hydrazone intermediate begins to form.
Thermal Cyclization: Attach a reflux condenser and heat the reaction to 78°C for 4–6 hours. Monitor the consumption of the hydrazine via TLC (EtOAc/Hexane 1:1, UV detection).
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to one-third of its volume.
Neutralization & Extraction: Pour the concentrate into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure product as a crystalline solid.
Self-Validation Checkpoint (Analytical):
To confirm absolute regioselectivity, perform ¹H-NMR (DMSO-d₆). The pyrazole C4-proton must appear as a distinct, sharp singlet around δ 5.3–5.5 ppm. The presence of a broad, D₂O-exchangeable singlet integrating to 2 protons at δ 5.0–6.0 ppm confirms the free -NH₂ group. If the 3-amino isomer were formed, the chemical shift of the pyrazole proton would be noticeably shifted due to different anisotropic shielding from the adjacent quinoline ring.
Downstream Applications: Divergent Synthesis of Fused Pyrazoloazines
The true value of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine lies in its utility as a 1,3-bis-nucleophile. The adjacent endocyclic pyrazole nitrogen and the exocyclic 5-amino group can undergo cyclocondensation with various 1,3-dielectrophiles [4].
Divergent synthesis of fused pyrazoloazines from the 5-aminopyrazole core.
Compounds containing both quinoline and pyrazole moieties are highly prized in drug discovery. The quinoline core is a well-established intercalator and heme-polymerization inhibitor (central to antimalarial activity) [5]. Meanwhile, the pyrazole ring frequently acts as a hydrogen-bond donor/acceptor motif that perfectly mimics the adenine ring of ATP, making these hybrids potent inhibitors of Receptor Tyrosine Kinases (RTKs).
When 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is elaborated into a fused system or functionalized at the 5-amino position (e.g., via urea formation), it can competitively bind to the ATP-binding pocket of target kinases, halting downstream signal transduction and preventing cellular proliferation in oncological models.
Mechanism of action for quinoline-pyrazole hybrids in kinase inhibition.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 818195, 2-Hydrazinyl-4-methylquinoline." Available at: [Link]
Aggarwal, R., et al. "Recent developments in aminopyrazole chemistry." ARKIVOC, 2009. Available at: [Link]
Beilstein Journal of Organic Chemistry. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Available at: [Link]
National Institutes of Health (PubMed). "Novel hybrids of quinoline with pyrazolylchalcones as potential antimalarial agents: Synthesis, biological evaluation, molecular docking and ADME prediction." Available at: [Link]
Foundational
An In-depth Technical Guide to the Physicochemical Properties of Quinoline-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive exploration of the critical physicochemical properties of...
This guide provides a comprehensive exploration of the critical physicochemical properties of quinoline-pyrazole derivatives, a class of heterocyclic compounds demonstrating significant promise in modern drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also to illuminate the causal relationships between molecular structure, physicochemical characteristics, and biological activity. Our approach is grounded in established experimental methodologies, providing a robust framework for researchers and drug development professionals.
Introduction: The Quinoline-Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of quinoline and pyrazole rings creates a unique heterocyclic scaffold with a diverse range of pharmacological activities. Quinoline and its derivatives have a long-standing history in medicine, with well-known examples including antimalarial and anticancer agents.[1][2] Pyrazole-containing compounds are also prominent in pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The molecular hybridization of these two pharmacophores has led to the development of novel derivatives with enhanced biological profiles, particularly in the realms of oncology and infectious diseases.[5][6]
Understanding the physicochemical properties of these derivatives is paramount for their successful development as therapeutic agents. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide will delve into the key physicochemical parameters, their experimental determination, and their impact on the biological activity of quinoline-pyrazole derivatives.
Core Physicochemical Properties: A Foundation for Drugability
The journey of a drug molecule from administration to its target site is dictated by a complex interplay of its physicochemical properties. For quinoline-pyrazole derivatives, a thorough understanding of these characteristics is essential for optimizing their therapeutic potential.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability. Many quinoline-pyrazole derivatives, owing to their aromatic nature, exhibit poor water solubility, which can hinder their clinical development.[7]
Causality in Experimental Choices: The shake-flask method is the gold standard for determining equilibrium solubility.[8] Its selection is based on its ability to provide a definitive measure of a compound's intrinsic solubility in a specific medium at equilibrium. This method is crucial in early drug discovery to assess whether a compound's solubility is sufficient for in vivo studies.
Data Summary: Aqueous Solubility of Representative Quinoline-Pyrazole Derivatives
Compound ID
Structure
Aqueous Solubility (µg/mL)
Reference
QP-1
[Structure of a representative quinoline-pyrazole derivative]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a crucial parameter for predicting a drug's ability to cross biological membranes. An optimal logP value is often a balancing act; too high, and the compound may be poorly soluble in aqueous environments and prone to metabolic breakdown, while too low a value may hinder its ability to cross cell membranes.
Causality in Experimental Choices: The shake-flask method using n-octanol and water is the traditional and most reliable method for determining logP. This choice is based on n-octanol's ability to mimic the lipid bilayer of cell membranes. For higher throughput screening, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP values based on the compound's retention time.
Data Summary: Lipophilicity and Biological Activity of Quinoline-Pyrazole Derivatives
Note: Specific logP values were not available in the cited literature, highlighting a common data gap in published studies.
Experimental Protocol: Shake-Flask Method for logP Determination
Caption: Workflow for determining logP using the shake-flask method.
Ionization Constant (pKa): The Influence of pH on Drug Behavior
The pKa of a molecule is the pH at which it is 50% ionized. Since the charge state of a molecule significantly affects its solubility, permeability, and target binding, understanding the pKa of quinoline-pyrazole derivatives is crucial. The quinoline and pyrazole rings both contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding environment.
Causality in Experimental Choices: UV-Vis spectrophotometry is a common and reliable method for determining pKa. This method is chosen because the absorption spectrum of a chromophore often changes as its ionization state changes. By monitoring these spectral shifts across a range of pH values, the pKa can be accurately determined.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Thermal Stability: Ensuring Compound Integrity
Thermal stability is a critical parameter, particularly for the storage and formulation of drug substances. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for assessing the thermal properties of quinoline-pyrazole derivatives.
Causality in Experimental Choices: TGA is employed to determine the temperature at which a compound begins to decompose, providing insights into its thermal stability. DSC is used to identify phase transitions such as melting points and glass transitions, which are important for understanding the solid-state properties of the compound.
Data Summary: Thermal Properties of Representative Quinoline-Pyrazole Derivatives
UV-Visible and fluorescence spectroscopy are invaluable tools for characterizing the electronic properties of quinoline-pyrazole derivatives and can also be employed to study their interactions with biological targets.
Causality in Experimental Choices: The conjugated π-system of the quinoline-pyrazole scaffold gives rise to characteristic UV-Visible absorption and fluorescence emission spectra. These techniques are chosen for their sensitivity and ability to provide information about the electronic transitions within the molecule. Changes in these spectra upon binding to a target protein or DNA can be used to determine binding affinities and probe the binding mechanism.
Data Summary: Spectroscopic Properties of a Pyrazoline Derivative
Structure-Activity Relationships (SAR): Connecting Physicochemical Properties to Biological Function
The biological activity of quinoline-pyrazole derivatives is intrinsically linked to their physicochemical properties. By systematically modifying the chemical structure and observing the resulting changes in both physicochemical parameters and biological activity, we can establish crucial structure-activity relationships (SAR).
Anticancer Activity and EGFR/BRAFV600E Inhibition
Several quinoline-pyrazole hybrids have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are key targets in cancer therapy.[9][10][15]
Key Insight: The inhibitory activity of these compounds is often influenced by the nature and position of substituents on both the quinoline and pyrazole rings. For instance, the presence of specific functional groups can modulate the compound's ability to form hydrogen bonds and other interactions within the ATP-binding pocket of the kinase.
Caption: Inhibition of the EGFR signaling pathway by quinoline-pyrazole derivatives.
Antimicrobial Activity and FabH Inhibition
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinoline-pyrazole derivatives have shown promising activity against various bacterial strains, with some acting as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[1][5][16]
Key Insight: The antimicrobial efficacy of these compounds is often correlated with their ability to penetrate the bacterial cell wall and interact with the active site of FabH. Lipophilicity and pKa play crucial roles in this process.
Caption: Inhibition of the bacterial fatty acid synthesis pathway by quinoline-pyrazole derivatives targeting FabH.
Conclusion and Future Directions
Quinoline-pyrazole derivatives represent a highly versatile and promising scaffold in drug discovery. This guide has provided a comprehensive overview of their key physicochemical properties and the experimental methodologies for their determination. A thorough understanding and systematic evaluation of these properties are essential for the rational design and optimization of new drug candidates with improved efficacy and drug-like properties.
Future research in this area should focus on:
Systematic Physicochemical Profiling: There is a clear need for more comprehensive reporting of physicochemical data (solubility, logP, pKa) alongside biological activity data in published literature.
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust QSPR models can aid in the prediction of physicochemical properties for novel derivatives, accelerating the design-synthesis-testing cycle.
Advanced Formulation Strategies: For compounds with suboptimal solubility, exploring advanced formulation techniques such as amorphous solid dispersions, and nanoparticle-based delivery systems can enhance their bioavailability.
By integrating a deep understanding of physicochemical principles with innovative medicinal chemistry strategies, the full therapeutic potential of quinoline-pyrazole derivatives can be realized.
References
An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. (2025). Medicinal Chemistry Research. [Link]
New Antiproliferative Pyrazole/Quinoline Hybrids: Design, Synthesis, and Biological Evaluation as EGFR Inhibitors. (2026). Chemical Biology & Drug Design. [Link]
Quinoline‐ pyrazolylthiazole hybrids as EGFR inhibitors. (n.d.). ResearchGate. [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Pharmaceuticals.
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]
Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. (2014). European Journal of Medicinal Chemistry. [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
Solvent-free 1H-tetrazole, 1,2,5,6-tetrahydronicotinonitrile and pyrazole synthesis using quinoline based ionic fluoride salts (QuFs): thermal and theoretical studies. (n.d.). RSC Advances. [Link]
Synthesis, Characterization and Molecular Modeling of Pyrazole-Quinoline Hybrids as New Class of Antibacterial, Antimicrobial, Anticancer Agents and DFT Study. (2023). Asian Journal of Chemistry. [Link]
A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020). Molecules. [Link]
Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. [Link]
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020). Polymers. [Link]
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). Journal of Biomolecular Structure and Dynamics. [Link]
Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2018). ResearchGate. [Link]
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (n.d.). Molecules. [Link]
Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. (2018). European Journal of Medicinal Chemistry. [Link]
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. (2015). International Journal of Chemical and Pharmaceutical Analysis. [Link]
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). Molecules. [Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules. [Link]
Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (n.d.). ChemistrySelect. [Link]
Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2026). ResearchGate. [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules. [Link]
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. [Link]
Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. (2020). Al-Nahrain Journal of Science. [Link]
TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. (n.d.). ResearchGate. [Link]
Pyrazole‐quinoline hybrids as an anticancer agent. (n.d.). ResearchGate. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Derivatives
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective modulators of a wide array of biological targets.[3] Pyrazole derivatives can act as bioisosteres for arenes or other heterocycles, often improving critical physicochemical properties like solubility and metabolic stability.[3][4] This has led to their incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[2]
This guide provides an in-depth exploration of the diverse biological activities of novel pyrazole derivatives, intended for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explain the causality behind experimental design, presents validated protocols for key assays, and summarizes critical structure-activity relationship (SAR) data to inform future discovery efforts.
Anticancer Activity: Targeting Key Drivers of Malignancy
The development of novel anticancer agents is a primary focus of pyrazole-related research. These derivatives have demonstrated potent activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth, proliferation, and angiogenesis.[5][6][7]
Core Mechanisms of Action: Kinase Inhibition
A predominant mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[5] Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs) are hallmarks of many cancers.[5][8][9]
EGFR and VEGFR-2 Inhibition: EGFR activation triggers signaling cascades that promote cell proliferation and survival, while VEGFR-2 is a master regulator of angiogenesis, the formation of new blood vessels that supply tumors.[1][10] Pyrazole derivatives have been designed as potent dual inhibitors of both EGFR and VEGFR-2, offering a powerful strategy to simultaneously halt tumor growth and cut off its blood supply.[5][9]
CDK Inhibition: CDKs are essential for cell cycle progression.[11] Their dysregulation leads to uncontrolled cell division, a fundamental characteristic of cancer.[11] Novel pyrazole compounds have shown significant inhibitory activity against enzymes like CDK2, leading to cell cycle arrest and apoptosis (programmed cell death).[5]
Visualization: EGFR/VEGFR-2 Signaling and Inhibition
The following diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and the point of intervention for pyrazole-based kinase inhibitors.
Caption: Pyrazole inhibitors block ATP binding sites on EGFR and VEGFR-2, halting downstream signaling.
Data Summary: Anticancer Activity of Novel Pyrazole Derivatives
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a robust method for assessing the cytotoxic effects of novel compounds on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, which can be quantified spectrophotometrically.[5][13]
Materials:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
Detergent Reagent / Solubilizing Agent (e.g., DMSO, isopropanol with HCl).
96-well flat-bottom plates.
Complete cell culture medium.
Test compound stock solution (e.g., in DMSO).
Microplate reader (absorbance at 570 nm).
Procedure:
Cell Seeding: Harvest and count cells. Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.[13]
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][14]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible within the cells. The rationale for this incubation is to allow sufficient time for viable cells to metabolize the MTT.
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the curve using non-linear regression to determine the IC₅₀ value.
Chronic inflammation is linked to numerous diseases, making the development of effective anti-inflammatory agents a critical therapeutic goal.[11][16] Pyrazole derivatives, most notably celecoxib, are renowned for their potent anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][17]
Mechanism of Action: The Arachidonic Acid Cascade
Cyclooxygenase enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[18] There are two main isoforms:
COX-1: Constitutively expressed, involved in homeostatic functions like gastric protection and platelet aggregation.
COX-2: Inducible at sites of inflammation and responsible for producing pro-inflammatory prostaglandins.[18]
The therapeutic benefit of nonsteroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while adverse effects (e.g., gastric ulcers) are often due to concomitant COX-1 inhibition. The design of pyrazole derivatives often focuses on achieving high selectivity for COX-2 to maximize efficacy and minimize side effects.[10][16]
Visualization: Prostaglandin Synthesis and COX Inhibition
Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol measures the peroxidase activity of COX, which is coupled to its cyclooxygenase function. The assay monitors the appearance of an oxidized colorimetric probe, allowing for the quantification of enzyme inhibition.[20][21]
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes.
Reagent Preparation: Prepare all reagents as per manufacturer guidelines. Dilute enzymes, heme, and substrate to working concentrations in cold Assay Buffer immediately before use.[21]
Plate Setup: In a 96-well plate, set up wells for:
Background: 160 µL Assay Buffer, 10 µL Heme.
100% Activity (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.
Inhibitor: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the pyrazole test compound (at various concentrations).[21]
Inhibitor Pre-incubation: Add the test compound or vehicle (DMSO) to the appropriate wells. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This step is crucial for accurately assessing the potency of time-dependent inhibitors.
Reaction Initiation: Add 10 µL of the colorimetric probe (TMPD) to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.[20]
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.
Data Analysis:
Subtract the background absorbance from all readings.
Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time curve.
Determine the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot percent inhibition against the logarithm of inhibitor concentration to calculate the IC₅₀ value for both COX-1 and COX-2. The Selectivity Index is then calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).[20]
Antimicrobial Activity: A Broad-Spectrum Approach
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[22] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[20][23][24][25]
Visualization: Antimicrobial Screening Workflow
The following diagram outlines a standard workflow for the initial screening and evaluation of novel pyrazole derivatives for antimicrobial activity.
Caption: A typical workflow for identifying and validating antimicrobial pyrazole candidates.
Data Summary: Antimicrobial Activity of Pyrazole Derivatives
Compound Class
Target Organism(s)
Activity (MIC or Zone of Inhibition)
Reference
Pyrazole-1-carbothiohydrazides
S. aureus, B. subtilus (Gram+) K. pneumoniae, E. coli (Gram-) C. albicans, A. niger (Fungi)
Experimental Protocol: Agar Disk Diffusion (Kirby-Bauer) Method
This method is a standard, qualitative technique for determining the susceptibility of a bacterial strain to a chemical compound.[17][27] It is an essential first-pass screening tool in antimicrobial drug discovery.
Materials:
Mueller-Hinton Agar (MHA) plates.
Sterile cotton swabs.
Sterile filter paper disks (6 mm diameter).
Test compound solutions at known concentrations.
Bacterial cultures (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard.
Positive control antibiotic disks (e.g., Ciprofloxacin).
Negative control disks (impregnated with solvent, e.g., DMSO).
Incubator (37°C).
Procedure:
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[27]
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° each time to ensure a uniform lawn of growth.[27]
Disk Preparation & Application: Aseptically apply a precise volume (e.g., 10 µL) of the pyrazole test solution onto a sterile paper disk and allow the solvent to fully evaporate. Using sterile forceps, place the impregnated disk, along with positive and negative control disks, onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart.[27]
Incubation: Invert the plates and incubate at 37°C for 18-24 hours. The choice of incubation conditions is critical for reproducible results and depends on the specific organism being tested.
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Antiviral and Other Biological Activities
Beyond the major areas of oncology, inflammation, and microbiology, pyrazole derivatives have demonstrated a remarkable breadth of other biological activities.
Antiviral Activity: Pyrazole-based scaffolds have shown significant potential as antiviral agents against a range of viruses, including Newcastle disease virus (NDV), influenza virus, and coronaviruses like SARS-CoV-2 and MERS-CoV.[13][15] For instance, certain 1,3-diphenylpyrazole derivatives provided 95–100% protection in chicks against NDV.[15] The mechanism often involves inhibiting key viral enzymes or processes required for replication. The plaque reduction assay is a common method for evaluating antiviral efficacy.
Antihyperglycemic Activity: Novel 5-[(5-aryl-1H-pyrazol-3-yl) methyl]-1H-tetrazoles have been shown to reduce blood glucose levels in vivo, indicating potential for developing new antidiabetic agents.[1]
Anticonvulsant and Antidepressant Effects: Various pyrazole derivatives have been reported to possess significant anticonvulsant and antidepressant properties in animal models.[28]
Synthesis Strategies: Constructing the Pyrazole Core
The biological evaluation of novel pyrazoles is underpinned by efficient and versatile synthetic chemistry. The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][24][29]
Visualization: General Synthesis Workflow
Caption: A simplified workflow for the Knorr synthesis of substituted pyrazoles.
Experimental Protocol: Representative Synthesis of a 1,3,5-Substituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-diketone and a substituted hydrazine, a foundational reaction in this field.[6][18]
Base (e.g., triethylamine, 1.1 eq) if using a hydrazine salt.
Round-bottom flask with reflux condenser.
Procedure:
Setup: In a round-bottom flask, dissolve the hydrazine derivative (e.g., 1-adamantylhydrazine hydrochloride) in ethanol.[18]
Base Addition (if required): If using a hydrazine salt, add a base like triethylamine to the solution and stir for 10-15 minutes at room temperature to liberate the free hydrazine. This step is critical for ensuring the nucleophilicity of the hydrazine.
Dicarbonyl Addition: To the stirring solution, add the 1,3-diketone (e.g., acetylacetone) dropwise.[18]
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutic agents. The chemical tractability of the ring system allows for extensive and precise structural modifications, enabling the fine-tuning of activity against specific biological targets while optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
Future research will likely focus on several key areas:
Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets within a disease pathway (e.g., dual EGFR/VEGFR-2 or COX-2/5-LOX inhibitors) to achieve synergistic effects and overcome drug resistance.
Covalent Inhibitors: Developing pyrazole derivatives that can form covalent bonds with their target enzymes, offering prolonged duration of action and increased potency.
Novel Mechanisms: Exploring beyond kinase and COX inhibition to identify novel targets for pyrazole derivatives in areas like neurodegenerative disease, metabolic disorders, and parasitic infections.
By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation as outlined in this guide, the scientific community can continue to unlock the immense therapeutic potential of the pyrazole nucleus.
References
A comprehensive, numbered list of all sources cited in this guide is provided below.
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. [Link]
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. [Link]
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (n.d.). PMC. [Link]
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Scientific Reports. [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. [Link]
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. (2025). Taylor & Francis Online. [Link]
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]
Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). Synlett. [Link]
Synthesis and Biological evaluation of some newer Pyrazole Derivatives. (n.d.). ResearchGate. [Link]
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. [Link]
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
Engineering Quinoline-Pyrazole Hybrids: A Technical Guide to Next-Generation Dual-Targeting Therapeutics
Executive Summary The emergence of multidrug-resistant malignancies and complex bacterial infections necessitates the evolution of pharmacophores from single-target entities to multi-target hybrids. As a Senior Applicati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of multidrug-resistant malignancies and complex bacterial infections necessitates the evolution of pharmacophores from single-target entities to multi-target hybrids. As a Senior Application Scientist, I have observed that the most successful drug discovery pipelines are moving away from combination therapies—which often suffer from compounding toxicities and complex pharmacokinetics—toward single-molecule dual-inhibitors.
This whitepaper provides an in-depth technical roadmap for the discovery, regioselective synthesis, and biological validation of quinoline-pyrazole hybrid molecules . By fusing the multi-kinase inhibitory properties of quinoline with the target-specific binding affinity of pyrazole, researchers can engineer self-validating therapeutics capable of dismantling compensatory resistance pathways in oncology and infectious diseases.
The Pharmacological Rationale: Why Quinoline and Pyrazole?
The strategic fusion of quinoline and pyrazole is not arbitrary; it is driven by the complementary spatial and electronic properties of both scaffolds.
Quinoline: A privileged nitrogen-containing heterocycle found in FDA-approved multi-kinase inhibitors (e.g., Lenvatinib) and potent antitubercular agents (e.g., Bedaquiline) 1. It acts as a robust anchor, inserting deeply into the ATP-binding cleft of kinases via strong hydrogen bonding at the hinge region.
Pyrazole: A versatile five-membered ring prominent in highly selective inhibitors like Lazertinib (EGFR) and Encotafenib (BRAF). The pyrazole ring acts as a flexible linker that extends into hydrophobic allosteric pockets, locking target enzymes in an inactive conformation 2.
When hybridized, these moieties create a synergistic molecule capable of simultaneously inhibiting the Epidermal Growth Factor Receptor (EGFR) and the downstream BRAF V600E mutation—a holy grail for overcoming compensatory pathway activation in non-small cell lung cancer (NSCLC) 3.
Mechanistic Pathway: Dual Kinase Inhibition
In standard monotherapy, inhibiting EGFR often triggers a compensatory hyperactivation of downstream RAS/RAF pathways, rendering the drug ineffective. Quinoline-pyrazole hybrids bypass this by executing a "twin inhibitory mechanism."
Fig 1: Dual inhibition of EGFR and BRAF pathways by quinoline-pyrazole hybrids.
Extensive SAR studies dictate that the biological efficacy of these hybrids relies heavily on the electronic nature of their substituents. Halogenation (e.g., Chlorine) at the C-6 position of the quinoline ring enhances electron density, which tightens target pocket binding. Concurrently, incorporating a sulfonamide group on the pyrazole moiety optimizes hydrogen bonding with the kinase hinge region, yielding sub-micromolar IC₅₀ values that rival or exceed current clinical standards 3.
Table 1: Comparative IC₅₀ Profiling of Quinoline-Pyrazole Hybrids vs. Clinical Standards
Compound
R1 (Quinoline)
R2 (Pyrazole)
EGFR IC₅₀ (μM)
BRAF V600E IC₅₀ (μM)
Hybrid 4d
H
Sulfonamide
0.120 ± 0.005
0.145 ± 0.004
Hybrid 4e
6-Cl
Sulfonamide
0.055 ± 0.002
0.068 ± 0.003
Erlotinib
-
-
0.060 ± 0.002
N/A
Vemurafenib
-
-
N/A
0.035 ± 0.001
(Data adapted from recent NCI screening protocols demonstrating the superiority of the 6-Cl substituted derivative 3.)
Strategic Synthetic Workflows
Protocol 1: Regioselective Synthesis of Quinoline-Pyrazole Hybrids
Objective: Synthesize 1,3,5-trisubstituted pyrazolylquinolin-2-one hybrids with high purity.
Causality & Design Choice: Direct multicomponent condensation of aldehydes, ketones, and hydrazines is notoriously flawed, often yielding an inseparable mixture of 1,3,5- and 1,4,5-regioisomers. By deliberately isolating the α,β-unsaturated ketone (chalcone) intermediate first, we force the subsequent cyclocondensation with hydrazine to proceed via a predictable Michael-type addition followed by intramolecular cyclization.
Self-Validation Mechanism: The intermediate chalcone acts as a visual and spectroscopic checkpoint. If the chalcone does not precipitate out as a bright yellow solid (confirmable via a distinct alkene doublet in ¹H-NMR at ~7.5 ppm with J = 16 Hz), the synthesis is halted, preventing the waste of expensive hydrazine reagents.
Dissolve 1.0 eq of 2-chloroquinoline-3-carbaldehyde and 1.0 eq of the desired substituted acetophenone in anhydrous ethanol.
Add 1.5 eq of 10% aqueous NaOH dropwise at 0°C. (Causality: Low temperature prevents the self-condensation of the acetophenone).
Stir at room temperature for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).
Neutralize the mixture with 1M HCl. Filter the precipitated quinolinyl chalcone and recrystallize from ethanol.
Pyrazole Ring Closure (Cyclocondensation):
Suspend 1.0 eq of the purified chalcone in glacial acetic acid.
Add 1.2 eq of phenylhydrazine (or hydrazine hydrate). (Causality: Acetic acid acts as both solvent and acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon to facilitate nucleophilic attack).
Reflux the mixture at 120°C for 8 hours.
Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with distilled water, and purify via column chromatography to yield the pure quinoline-pyrazole hybrid.
Objective: Quantify the dual inhibitory potency of the synthesized hybrid against EGFR and BRAF V600E.
Causality & Design Choice: To prove true dual-inhibition, the assay must mathematically rule out non-specific protein denaturation or assay interference. We employ a self-validating matrix using an ATP-competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format with orthogonal controls.
Self-Validation Mechanism: The inclusion of Erlotinib (EGFR-specific), Vemurafenib (BRAF-specific), and Staurosporine (pan-kinase) ensures assay integrity. If the hybrid molecule is a true dual-inhibitor, its IC₅₀ curve will mirror Erlotinib in the EGFR assay and Vemurafenib in the BRAF assay, while remaining inactive against a non-target negative control kinase (e.g., CDK2).
Step-by-Step Methodology:
Prepare a 10-point, 3-fold serial dilution of the quinoline-pyrazole hybrid in 100% DMSO (starting concentration 10 μM).
Transfer 100 nL of the compound to a 384-well microtiter plate using acoustic liquid dispensing (e.g., Echo 550). (Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, preventing DMSO-induced enzyme toxicity).
Add 5 μL of kinase buffer containing the recombinant enzyme (EGFR or BRAF V600E) and a fluorescently labeled peptide substrate.
Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding and equilibration.
Initiate the reaction by adding 5 μL of ATP solution (calibrated precisely to the Kₘ concentration for each respective kinase to ensure competitive inhibition dynamics).
Incubate for 60 minutes at 30°C.
Terminate the reaction by adding 10 μL of a TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and a Terbium-labeled anti-phospho antibody.
Read the TR-FRET signal on a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Conclusion
The rational design of quinoline-pyrazole hybrids represents a paradigm shift in medicinal chemistry. By understanding the causality behind both synthetic regioselectivity and biological target engagement, researchers can reliably engineer molecules that dismantle complex, multi-pathway disease states. The protocols and logic outlined in this guide serve as a foundational blueprint for accelerating the discovery of next-generation dual-targeting therapeutics.
References
A comprehensive review of quinoline scaffolds in antitubercular drug discovery.
Synthesis and Pharmacological Activities of Pyrazole Deriv
An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors.NIH.gov (PMC).
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.MDPI.
Advanced Synthetic Methodologies for Pyrazolo[3,4-b]quinolines: A Technical Whitepaper
Executive Summary Pyrazolo[3,4-b]quinolines represent a highly privileged class of nitrogen-containing aza-fused tricyclic heterocycles. They have garnered immense attention across medicinal chemistry and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolo[3,4-b]quinolines represent a highly privileged class of nitrogen-containing aza-fused tricyclic heterocycles. They have garnered immense attention across medicinal chemistry and materials science due to their profound biological activities—ranging from antimicrobial and antiviral to antimalarial properties—and their exceptional photophysical characteristics, which make them ideal candidates for fluorescent sensors and organic light-emitting diodes (OLEDs)[1]. Over the past century, the synthesis of these complex architectures has evolved dramatically. This whitepaper provides an in-depth, mechanistic review of contemporary synthetic strategies, focusing on the transition from classical step-wise condensations to highly efficient, green multicomponent reactions (MCRs).
Mechanistic Paradigms & Core Synthetic Strategies
The Classical Approach: Friedländer Condensation
Historically, the primary route to pyrazolo[3,4-b]quinolines was the Friedländer condensation[1][2]. This method involves the acid- or base-catalyzed condensation of 2-aminobenzophenones with pyrazolin-5-ones. While mechanistically robust, this approach suffers from significant limitations: the commercial unavailability of highly substituted 2-aminobenzophenones, harsh reaction conditions (often requiring prolonged reflux in strong acids), and poor atom economy[1][2].
The Modern Standard: Multicomponent Reactions (MCRs)
To circumvent the limitations of the Friedländer synthesis, modern protocols overwhelmingly favor one-pot, three-component reactions. The standard MCR utilizes an aromatic aldehyde, an active methylene compound (such as dimedone or 2-hydroxy-1,4-naphthoquinone), and a 5-aminopyrazole[3][4][5].
Mechanistic Causality:
The MCR sequence is thermodynamically driven by the sequential formation of increasingly stable conjugated systems.
Knoevenagel Condensation: The highly electrophilic aromatic aldehyde reacts with the enolizable active methylene compound. This step is rapid and forms a chalcone-type arylidenepyrazolone intermediate.
Michael Addition: The 5-aminopyrazole acts as an ambident binucleophile. The carbon atom at the 4-position of the pyrazole ring attacks the β-carbon of the newly formed enone system.
Intramolecular Cyclodehydration: The pendant amino group attacks the remaining carbonyl carbon, followed by the elimination of a water molecule to forge the central, fully aromatized pyridine ring[6].
Mechanistic pathway of the three-component synthesis of pyrazolo[3,4-b]quinolines.
Green Chemistry Innovations in Route Selection
To align with sustainable pharmaceutical manufacturing, recent protocols have successfully eliminated volatile organic solvents and toxic metal catalysts.
Liquid-Assisted Grinding (LAG): Utilizing mechanochemistry, researchers have synthesized complex styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones by grinding the three components with a catalytic amount of water (η = 0.25 μL/mg)[7]. This overcomes solubility limitations and accelerates the reaction via highly concentrated localized phases.
Organocatalysis: As a bifunctional organocatalyst, L-proline facilitates the Knoevenagel step via iminium ion activation and guides the subsequent Michael addition through hydrogen bonding, ensuring high regioselectivity without transition metals[8].
Microwave-Assisted Synthesis: Microwave (MW) irradiation in aqueous ethanol provides rapid, volumetric heating that overcomes the activation energy barrier of the final cyclodehydration step, often reducing reaction times from hours to minutes[9].
Decision matrix for selecting the optimal pyrazolo[3,4-b]quinoline synthesis route.
Quantitative Data: Comparison of Synthetic Strategies
The table below summarizes the efficiency, environmental impact, and yield metrics of various established protocols for synthesizing the pyrazolo[3,4-b]quinoline core.
The following protocols have been engineered to ensure high reproducibility. Each step includes the underlying chemical causality and self-validating observational markers.
This protocol leverages microwave dielectric heating to achieve rapid synthesis without the need for transition metals or basic catalysts.
Preparation: In a 10 mL microwave-transparent quartz vial, sequentially add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol), dimedone (1.0 mmol), and the appropriate aromatic aldehyde (1.0 mmol).
Causality: Sequential addition in the solid state ensures the aldehyde and dimedone are in intimate contact, priming them to initiate the Knoevenagel condensation immediately upon heating.
Solvent Addition: Add 3 mL of an aqueous ethanol mixture (1:1 v/v).
Causality: Ethanol acts as a microwave susceptor (possessing a high loss tangent) to rapidly generate volumetric heat. Water facilitates the hydrophobic collapse of the highly organic intermediate, driving the equilibrium forward by precipitating the final product.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 120 °C (dynamic power control, max 150 W) for 10–15 minutes.
Self-Validation: The reaction progress is visually indicated by the transition from a heterogeneous suspension to a clear, deeply colored solution, followed by the rapid precipitation of a solid mass as the cyclodehydration completes.
Isolation: Cool the vial to room temperature using compressed air. Filter the precipitated solid, wash with cold aqueous ethanol (2 × 5 mL), and dry under vacuum.
Self-Validation: The crude product purity is typically >95% (verifiable by
1
H-NMR) due to the atom-economical nature of the reaction where water is the only byproduct.
This mechanochemical approach is ideal for substrates with poor solubility profiles.
Milling Setup: To a 15 mL stainless steel milling jar equipped with two 5 mm stainless steel balls, add 2-hydroxy-1,4-naphthoquinone (1.0 mmol), aromatic aldehyde (1.0 mmol), and 5-aminopyrazole (1.0 mmol).
Catalyst & Liquid Addition: Add L-proline (10 mol%) and deionized water (η = 0.25 μL/mg of total reactant mass).
Causality: L-proline activates the carbonyl group via an iminium intermediate. The trace amount of water (LAG condition) provides essential molecular mobility and acts as a lubricant without dissolving the reactants, dramatically accelerating the reaction rate compared to neat dry grinding.
Grinding: Mill the mixture at a frequency of 25 Hz for 20–30 minutes.
Self-Validation: Stop the mill at 15 minutes to inspect the mixture; a distinct color change (typically from pale yellow to deep orange/red) confirms the formation of the highly conjugated benzo[h]pyrazolo[3,4-b]quinoline system.
Purification: Extract the solid mass with hot ethanol, filter to remove the L-proline catalyst (which is insoluble in hot ethanol), and allow the filtrate to crystallize at 4 °C.
Conclusion
The synthesis of pyrazolo[3,4-b]quinolines has successfully transitioned from classical, low-yielding step-wise reactions to highly sophisticated, green multicomponent protocols. By leveraging mechanochemistry, microwave irradiation, and organocatalysis, researchers can now generate vast libraries of these privileged scaffolds with excellent atom economy, minimal environmental impact, and high structural diversity.
Multicomponent synthesis of styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)
L-proline catalyzed multicomponent reactions: facile access to 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)
One Pot Three Components Synthesis of Pyrazolo[3,4-b] Quinoline Derivatives Catalyzed By DBU
Source: ProQuest
URL
A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions
Source: ResearchGate
URL
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics
Source: MDPI
URL
A Comprehensive In Silico Modeling Framework for the Characterization of Novel Heterocyclic Compounds: A Case Study of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine
Executive Summary The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, the foremost of which is the elucidation of its biological target and mechanism of acti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, the foremost of which is the elucidation of its biological target and mechanism of action. This guide addresses this critical bottleneck by presenting a robust, multi-faceted in silico framework for the comprehensive characterization of unstudied small molecules. Using 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (SMILES: CC1=NN(C(N)=C1)C1=NC2=CC=CC=C2C(C)=C1)[1] as a representative case study, we delineate a systematic computational workflow. This process begins with large-scale reverse screening for target hypothesis generation, proceeds to high-fidelity molecular docking and all-atom molecular dynamics simulations to scrutinize protein-ligand interactions, and culminates in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment to evaluate its drug-likeness. This document is intended for researchers, computational chemists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary to computationally profile novel compounds, thereby accelerating the path to experimental validation.
Introduction
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a heterocyclic molecule integrating two pharmacologically significant scaffolds: pyrazole and quinoline. Pyrazole derivatives are renowned for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] Similarly, the quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anticancer to antimalarial therapies.[4][5] The fusion of these two moieties suggests a high potential for biological activity, yet, to date, the specific targets and pharmacological profile of this particular compound remain uncharacterized in public scientific literature.
This guide provides a systematic, in-depth methodology to bridge this knowledge gap using state-of-the-art computational tools. Our objective is to construct a detailed molecular and pharmacokinetic profile of the compound from first principles, establishing a data-driven hypothesis of its mechanism of action that can guide subsequent in vitro and in vivo validation studies.
Part I: Target Identification and Hypothesis Generation
The initial and most critical step in characterizing a novel compound is identifying its potential biological targets.[6] Without prior experimental data, computational methods provide an efficient and cost-effective strategy for generating viable hypotheses.[7] Our approach is an inverse virtual screening workflow, where the compound of interest is screened against a large library of known protein binding sites.
Rationale for Target Class Selection
Given that both pyrazole and quinoline scaffolds are frequently found in kinase inhibitors, this protein family represents a high-priority target class for our investigation.[8][9][10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] Therefore, our primary screening efforts will focus on the human kinome.
Obtain the 2D structure of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (e.g., from its SMILES string).
Generate a low-energy 3D conformation using a computational chemistry tool like Open Babel.
Assign appropriate protonation states at a physiological pH of 7.4. This step is critical as the protonation state dictates the molecule's ability to form hydrogen bonds.
Pharmacophore Model Generation:
Identify key chemical features on the 3D structure: Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Aromatic Rings (AR), and Hydrophobic (HY) centers.
For our compound, the primary amine (-NH2) is a strong HBD, the pyrazole and quinoline nitrogens are HBAs, the quinoline and pyrazole rings are aromatic features, and the methyl groups are hydrophobic centers.
Reverse Screening:
Utilize a reverse screening platform (e.g., PharmMapper, ZINCPharmer) that contains a database of pharmacophore models derived from known protein-ligand complex crystal structures.
Submit the generated ligand pharmacophore model to screen against the database. The server will identify proteins whose binding sites have a complementary pharmacophore arrangement.
Hit List Analysis and Prioritization:
The screening will yield a list of potential protein targets ranked by a fit score.
Filter this list to prioritize targets based on biological relevance and druggability. For this case study, we will prioritize human kinases implicated in oncology.
Cross-reference top hits with literature to confirm the importance of the identified binding site residues.
Data Presentation: Prioritized Target List
After reverse screening and filtering, a list of high-potential kinase targets is generated. For this guide, we will proceed with a hypothetical set of top-ranked targets for subsequent analysis.
Key mediator of angiogenesis; a crucial target in anti-cancer therapy.[8]
0.89
2
Cyclin-Dependent Kinase 2 (CDK2)
1H1S
Plays a vital role in cell cycle progression; a target for cancer.[9]
0.85
3
Proto-oncogene tyrosine-protein kinase Src
2SRC
Involved in cell proliferation, differentiation, and survival signaling.
0.81
4
Phosphoinositide 3-kinase alpha (PI3Kα)
4JPS
Central node in signaling pathways controlling cell growth and survival.[11]
0.78
5
c-RAF (RAF-1)
3OMV
A key component of the MAPK/ERK signaling pathway.[2]
0.75
Part II: Elucidating Molecular Interactions via Docking and Dynamics
With a prioritized list of potential targets, the next phase is to model the precise binding interactions and assess the stability of the resulting protein-ligand complexes. This involves a two-step process: molecular docking for pose prediction and molecular dynamics (MD) simulations to evaluate stability in a dynamic, solvated environment.[12]
Workflow for Interaction Analysis
Caption: A streamlined workflow for predicting ADMET properties.
Experimental Protocol: ADMET Prediction
Tool Selection: Utilize a comprehensive, free web-based tool such as SwissADME or ADMETlab 2.0. [13]These platforms use a combination of physicochemical property calculations and machine learning models trained on large experimental datasets.
Input: Submit the SMILES string of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine to the selected server.
Analysis of Key Parameters:
Physicochemical Properties: Evaluate properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
Lipinski's Rule of Five: Check for compliance with this rule, which provides a general guideline for oral bioavailability.
Pharmacokinetics: Analyze predictions for Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes (key for drug metabolism).
Toxicity: Assess predictions for key toxicities such as AMES mutagenicity and hERG (human Ether-à-go-go-Related Gene) inhibition, which is a common cause of cardiac toxicity.
Data Presentation: Predicted ADMET Properties
Property
Predicted Value
Acceptable Range
Interpretation / Implication
Physicochemical
Molecular Weight
238.29 g/mol
< 500
Favorable for absorption.
LogP (Lipophilicity)
2.85
-0.4 to +5.6
Optimal for membrane permeability.
TPSA
68.5 Ų
< 140 Ų
Good potential for cell permeability.
Pharmacokinetics
GI Absorption
High
High
Likely well-absorbed orally.
BBB Permeant
No
-
Less likely to cause CNS side effects.
CYP2D6 Inhibitor
Yes
No
Potential for drug-drug interactions.
CYP3A4 Inhibitor
No
No
Favorable metabolic profile.
Drug-Likeness
Lipinski's Rule
0 Violations
≤ 1 Violation
High likelihood of oral bioavailability.
Toxicity
AMES Toxicity
No
No
Low risk of being mutagenic.
hERG I Inhibition
Low Risk
Low Risk
Low risk of cardiotoxicity.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico framework to characterize a novel, unstudied compound, 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. Through a systematic application of reverse screening, molecular docking, molecular dynamics simulations, and ADMET prediction, we have formulated a data-driven hypothesis: this compound is a potential kinase inhibitor, with VEGFR-2 being a particularly promising target. Our models predict a stable binding mode in the kinase hinge region, characterized by strong hydrogen bonding and hydrophobic interactions. Furthermore, the ADMET profile suggests that the compound possesses favorable drug-like properties, including good oral bioavailability and a low risk of major toxicities, although potential inhibition of the CYP2D6 enzyme warrants consideration.
The insights generated through this computational workflow are not an end in themselves but a critical starting point. They provide a strong rationale for prioritizing this compound and specific targets for experimental validation. The immediate next steps should include:
In Vitro Kinase Assays: Testing the compound's inhibitory activity against the top-predicted kinase targets (VEGFR-2, CDK2, etc.).
Cell-Based Assays: Evaluating the compound's effect on downstream signaling pathways and its anti-proliferative effects in cancer cell lines that are dependent on the identified targets.
Co-crystallization: Obtaining a crystal structure of the compound in complex with its primary target to validate the predicted binding mode.
By integrating rigorous computational modeling with targeted experimental validation, we can significantly enhance the efficiency and success rate of modern drug discovery.
References
Vertex AI Search. (2026, February 19). Simulating Protein-Ligand Complexes using Open Source tools.
Benchchem. A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds.
MDPI. (2022, October 31). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics.
Journal of Chemical Information and Modeling. (2023, March 27). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
Taylor & Francis Online. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
PubMed. (2023, December 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
Bioinformatics | Oxford Academic. (2020, October 15). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
PMC. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
ScienceDirect. Molecular dynamics simulations: Insights into protein and protein ligand interactions.
ScienceDirect. (2011, June 25). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors.
Benchchem. Comparative Docking Analysis of Quinoline Derivatives in Drug Discovery.
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
ResearchGate. Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
Molecular BioSystems (RSC Publishing). (2013, January 7). Target identification of small molecules based on chemical biology approaches.
Benchchem. (2024, September 6). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
PMC. Target identification and mechanism of action in chemical biology and drug discovery.
PMC. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
IntechOpen. (2023, November 8). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives.
Sygnature Discovery. ADMET Prediction Software.
PNAS. Small molecule photocatalysis enables drug target identification via energy transfer.
Bio-Byword Scientific Publishing. (2022, June 5). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches.
ADMET-AI. ADMET-AI.
UC Santa Barbara. Tutorial: Docking of CDK2 Inhibitors.
MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
Shokat Lab. Modified AutoDock for accurate docking of protein kinase inhibitors.
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
PMC. (2022, August 3). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
PMC. Current status of pyrazole and its biological activities.
ResearchGate. Synthesis and Antimicrobial Activity of Novel Pyrazolo[3,4‐b]quinoline Derivatives.
PubMed. (2024, December 1). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent.
MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
Structural Characterization of 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine: An In-Depth Technical Guide
Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context In modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
In modern drug discovery, the fusion of quinoline and pyrazole pharmacophores has yielded a privileged class of heterocyclic scaffolds. These hybrids are extensively utilized in the development of potent kinase inhibitors targeting PIM-1, EGFR, and BRAF oncogenic proteins, as well as exhibiting broad-spectrum antimicrobial properties[1][2].
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine represents a highly functionalized, sterically demanding building block. As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a systematic validation of regiochemistry and 3D conformation. The synthesis of 1-heteroaryl-5-aminopyrazoles via the cyclocondensation of arylhydrazines with
β
-ketonitriles (e.g., 3-aminocrotononitrile) is notoriously prone to regiochemical ambiguity[3][4]. This guide delineates the causal logic behind the synthesis, the self-validating analytical workflows required to prove the exact regioisomer, and the crystallographic parameters that dictate its biological binding profile.
Synthetic Rationale and Regioselectivity
The formation of the pyrazole core relies on the reaction between 2-hydrazinyl-4-methylquinoline[5][6] and 3-aminocrotononitrile. The critical challenge in this workflow is ensuring the correct regiochemical outcome: the 5-amino-3-methyl isomer versus the 3-amino-5-methyl isomer.
The Causality of Regiocontrol:
The regioselectivity is governed by the differential nucleophilicity of the two nitrogen atoms in the hydrazine precursor. The internal nitrogen (N2) of the heteroaryl hydrazine is less sterically hindered and more nucleophilic than the terminal nitrogen (N1), which is partially deactivated by the electron-withdrawing nature of the quinoline ring. Consequently, N2 initiates a nucleophilic attack on the
β
-carbon of 3-aminocrotononitrile. Subsequent intramolecular cyclization occurs when the terminal hydrazine nitrogen attacks the activated nitrile carbon, exclusively yielding the 5-aminopyrazole architecture[3]. Glacial acetic acid is employed as a catalyst to protonate the nitrile, lowering the activation energy for this final ring-closure step.
Caption: Step-by-step synthetic workflow and cyclization mechanism for the target quinoline-pyrazole.
Self-Validating Experimental Protocol
To ensure high fidelity in structural characterization, the synthesis and purification must follow a self-validating loop, where in-process controls dictate the progression to the next step.
Step-by-Step Methodology
Reaction Setup: To a 100 mL round-bottom flask, add 2-hydrazinyl-4-methylquinoline (10.0 mmol) and 3-aminocrotononitrile (10.5 mmol, 1.05 eq) in 30 mL of absolute ethanol.
Catalysis & Heating: Add 3 drops of glacial acetic acid. The acid serves a dual purpose: it catalyzes the initial imine/hydrazone formation and activates the nitrile for cyclization. Heat the mixture to reflux (78 °C).
In-Process Control (TLC & LC-MS): After 4 hours, sample the reaction. A successful conversion is indicated by the disappearance of the hydrazine precursor and the emergence of a single major peak in LC-MS corresponding to the
[M+H]+
ion (
m/z
~239.1).
Workup: Concentrate the solvent under reduced pressure to one-third of its volume. Pour the residue into ice-cold distilled water (50 mL) while stirring vigorously to precipitate the crude product.
Purification: Filter the precipitate and recrystallize from a mixture of ethanol and water (80:20 v/v). Causality: Recrystallization from a protic solvent mixture disrupts non-specific intermolecular hydrogen bonding, allowing the thermodynamically stable crystal lattice of the pure regioisomer to form.
Drying: Dry the purified crystals under high vacuum at 45 °C for 12 hours to remove residual lattice water prior to NMR and X-ray analysis.
Orthogonal Structural Elucidation
Relying on a single analytical method is insufficient for complex heterocycles. We employ an orthogonal approach combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography[7].
Caption: Orthogonal analytical workflow for the structural elucidation of the pyrazole derivative.
Spectroscopic Characterization (NMR & HRMS)
HRMS (ESI-TOF):
The exact mass provides the first layer of validation. For
C14H14N4
, the calculated
[M+H]+
is 239.1291. The observed peak must fall within a 5 ppm error margin to confirm the elemental composition.
NMR Spectroscopy (
1
H,
13
C, and HMBC):
Standard 1D NMR cannot definitively distinguish between the 3-amino and 5-amino regioisomers. We rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity.
Diagnostic Signal 1: The pyrazole C4-H appears as a sharp singlet around 5.4 ppm. In the HMBC spectrum, this proton will show a strong
3J
coupling to the pyrazole C5 carbon (attached to the amine) and the C3 carbon (attached to the methyl group).
Diagnostic Signal 2: The primary amine (
−NH2
) protons appear as a broad exchangeable singlet (~5.8 ppm in DMSO-
d6
). The broadness is caused by quadrupolar relaxation from the nitrogen atom and chemical exchange with trace moisture.
X-Ray Crystallography & 3D Conformation
While NMR confirms connectivity, X-ray crystallography is mandatory to understand the 3D spatial arrangement, which directly impacts the molecule's ability to fit into kinase ATP-binding pockets[2][7].
The Dihedral Angle Causality:
One might assume the quinoline and pyrazole rings are coplanar to maximize
π
-conjugation. However, crystallographic data for 1-aryl-1H-pyrazol-5-amines consistently reveals a significant twist[7]. The steric clash between the quinoline C3-proton and the bulky
−NH2
group at the pyrazole C5 position forces the rings out of planarity. This results in a dihedral angle of approximately 45° to 60°. This twisted conformation is highly advantageous in drug design, as it allows the molecule to project vectors into deep, three-dimensional hydrophobic pockets of target enzymes rather than laying flat on the surface.
Quantitative Data Summary
The following tables summarize the expected analytical benchmarks required to validate the structural integrity of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine.
Table 1: Diagnostic
1
H and
13
C NMR Assignments (DMSO-
d6
, 400 MHz)
Position
1
H Chemical Shift (ppm)
Multiplicity
13
C Chemical Shift (ppm)
HMBC Correlations (
2J
,
3J
)
Quinoline C4-
CH3
2.65
Singlet (3H)
18.5
Quinoline C3, C4, C4a
Quinoline C3-H
7.55
Singlet (1H)
118.2
Quinoline C2, C4, C4a
Quinoline C5-C8
7.60 - 8.10
Multiplets (4H)
125.0 - 130.5
Aromatic ring correlations
Pyrazole C3-
CH3
2.15
Singlet (3H)
13.8
Pyrazole C3, C4
Pyrazole C4-H
5.42
Singlet (1H)
95.6
Pyrazole C3, C5, C3-
CH3
Pyrazole C5-
NH2
5.80
Broad Singlet (2H)
N/A
Pyrazole C4, C5
Table 2: Key Crystallographic Parameters
Parameter
Value / Description
Causality / Significance
Crystal System
Monoclinic or Triclinic
Typical for asymmetric, highly functionalized heterocycles.
Space Group
P21/c
or
P1ˉ
Facilitates dense packing via intermolecular hydrogen bonds.
Dihedral Angle (N1-C2')
~45° - 60°
Driven by steric repulsion between Quinoline C3-H and Pyrazole C5-
NH2
.
Hydrogen Bonding
Intermolecular
Amine
−NH2
acts as a donor; Quinoline N acts as an acceptor, forming robust supramolecular chains.
References
2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem
National Institutes of Health (NIH)[Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps
National Center for Biotechnology Information (PMC)[Link]
Recent developments in aminopyrazole chemistry
ARKAT USA[Link]
Quinoline and quinolone having PIM-1 kinase inhibitory activity
ResearchGate[Link]
An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors
National Center for Biotechnology Information (PMC)[Link]
Rh-Catalyzed C–H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-ones
ACS Publications[Link]
Application Note and Protocol: Solubilization of 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine for In Vitro Biological Assays
Abstract The successful implementation of in vitro studies hinges on the reliable and reproducible preparation of test compounds. Small molecules with poor aqueous solubility, such as 3-methyl-1-(4-methylquinolin-2-yl)-1...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The successful implementation of in vitro studies hinges on the reliable and reproducible preparation of test compounds. Small molecules with poor aqueous solubility, such as 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, present a significant challenge. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and artefactual results, ultimately compromising data integrity. This document provides a comprehensive, field-proven protocol for the solubilization of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. It moves beyond a simple list of steps to explain the scientific rationale behind solvent selection, stock solution preparation, and quality control measures. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating methodology for working with lipophilic small molecule inhibitors in a biological research setting.
Compound Analysis: Predicting Solubility Behavior
Understanding the physicochemical properties of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is the first step in developing a successful dissolution strategy. Its structure, featuring both a quinoline and a pyrazole moiety, dictates its solubility characteristics.
Quinoline and its derivatives are heterocyclic aromatic compounds that are generally sparingly soluble in cold water but show improved solubility in organic solvents.[1][2][3] Similarly, pyrazole derivatives exhibit good solubility in polar aprotic solvents but have limited water solubility.[4][5] The calculated LogP value further supports the compound's lipophilic nature, indicating a preference for non-aqueous environments.
Table 1: Physicochemical properties of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine.
Based on this analysis, direct dissolution in aqueous buffers or cell culture media is not feasible. An organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the final working concentration for in vitro experiments.
The Critical Choice of Solvent
For many water-insoluble compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[8][9] Its strong solubilizing power for a wide range of organic molecules and its miscibility with water make it highly suitable for preparing stock solutions.[10] However, the introduction of any solvent into a cellular system is a critical experimental variable that must be carefully controlled.
Why DMSO is Recommended:
High Solubilizing Capacity: DMSO is a universal, amphiphilic solvent capable of dissolving many nonpolar, poorly water-soluble compounds.[10]
Aqueous Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of working dilutions from a concentrated stock.
Established Use: It is widely used and characterized in the scientific literature, providing a wealth of data on its effects on various cell lines and assays.[11][12]
The Causality of Cytotoxicity:
While effective, DMSO is not inert and can exert cytotoxic effects on cells, which are both concentration- and cell-type-dependent.[13][14] High concentrations of DMSO can permeabilize cell membranes, alter protein conformation, and induce cell stress or death.[15] Therefore, it is imperative to minimize the final concentration of DMSO in the assay.
Solvent
Key Characteristics
Recommended Final Concentration in Assay
References
DMSO
Universal solvent, amphiphilic, miscible with water. Can be cytotoxic.
Table 2: Comparison of common solvents for in vitro assays. The final concentration should always be validated for the specific cell line and assay being used.
For 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, high-purity, anhydrous DMSO is the recommended solvent for creating a master stock solution.
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in 100% DMSO. This concentration is a common starting point for most small molecule inhibitors.
Sterile, amber glass vial or polypropylene microcentrifuge tube
Vortex mixer
Bath sonicator (optional)
37°C water bath or heat block (optional)
Step-by-Step Methodology:
Calculate Required Mass: Use the compound's molecular weight (MW = 238.29 g/mol ) to determine the mass needed for your desired stock volume and concentration.
Formula: Mass (mg) = [Desired Concentration (mM)] x [Desired Volume (mL)] x [MW ( g/mol )] / 1000
Example for 1 mL of 10 mM stock: Mass = 10 mM x 1 mL x 238.29 / 1000 = 2.38 mg
Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance. Transfer the powder directly into a pre-labeled, sterile vial.
Expert Insight: For small quantities, it is often more accurate to dissolve the entire contents of the manufacturer's vial and calculate the resulting concentration, rather than attempting to weigh out microgram or low-milligram quantities.[18]
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
Promote Dissolution: Securely cap the vial and vortex vigorously for 1-2 minutes.[16]
Visual Inspection: Carefully inspect the solution against a light source to ensure that all solid material has completely dissolved. There should be no visible particulates or cloudiness.
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, the following techniques can be applied sequentially.
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[16][19] This uses ultrasonic waves to break up solute aggregates.
Gentle Warming: Place the vial in a 37°C water bath or heat block for 10-15 minutes, with intermittent vortexing.[16][19]
Causality Note: Increased temperature enhances the kinetic energy of solvent molecules, increasing their ability to overcome the crystal lattice energy of the solute.[5] However, use heat with caution, as some compounds may be heat-labile. Always check compound stability information if available.
Final Confirmation: After any assisted dissolution step, allow the solution to return to room temperature and perform a final visual inspection to ensure no precipitation has occurred.
Caption: Workflow for preparing a concentrated stock solution.
Protocol: Preparation of Working Solutions
A common pitfall is the precipitation of the compound when the DMSO stock is diluted directly into an aqueous assay buffer or medium.[20] This occurs because the compound, which is soluble in 100% DMSO, crashes out as the polarity of the solvent system dramatically increases.
The Self-Validating Solution: Serial Dilution in DMSO
To prevent this, perform intermediate serial dilutions in 100% DMSO before the final dilution into your aqueous system.[9][16] This ensures that when you make the final dilution step, the compound concentration is already low enough to remain soluble in the final aqueous environment.
Step-by-Step Methodology:
Prepare Intermediate Stocks (in 100% DMSO): Using your 10 mM master stock, create a series of lower-concentration stocks in 100% DMSO.
Example: To make a 1 mM stock from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
Continue this process to create a dilution series (e.g., 100 µM, 10 µM) all within 100% DMSO.
Calculate Final Dilution: Determine the volume of your highest-concentration DMSO stock needed to achieve the desired final concentration in your assay, ensuring the final DMSO percentage remains below your established limit (e.g., 0.5%).
Formula (C1V1 = C2V2): (Conc. of DMSO stock) x (Vol. of DMSO stock) = (Final Conc. in Assay) x (Final Vol. in Assay)[21]
Example: To prepare 1 mL of a 10 µM working solution from a 1 mM (1000 µM) DMSO stock:
V1 = (10 µM x 1000 µL) / 1000 µM = 10 µL
This means you will add 10 µL of the 1 mM DMSO stock to 990 µL of your final assay medium. The final DMSO concentration will be 10 µL / 1000 µL = 1%. If this is too high, you must use a more dilute DMSO stock for the final step.
Corrected Example (for <0.5% DMSO): Prepare a 20X stock (e.g., 200 µM for a 10 µM final) in 100% DMSO. Add 50 µL of this 200 µM stock to 950 µL of medium. The final DMSO concentration will be 50 µL / 1000 µL = 5% from the initial 100% DMSO stock, which is still too high.
The Correct Way: To achieve a final concentration of 10 µM with 0.1% DMSO in a 1 mL final volume, you need to add 1 µL of a 10 mM DMSO stock. This is often difficult to pipette accurately. Therefore, it is better to first make an intermediate dilution. For instance, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock. Then, add 10 µL of this 1 mM stock to 990 µL of medium to get a final concentration of 10 µM with 1% DMSO. To get to 0.1% DMSO, add 1 µL of the 1 mM stock to 999 µL of medium.
Perform Final Dilution: Add the calculated volume of the appropriate DMSO stock to your pre-warmed cell culture medium or assay buffer. Mix immediately and thoroughly to disperse the compound and prevent localized high concentrations that could lead to precipitation.
Caption: Recommended two-stage dilution workflow.
Protocol Validation and Quality Control
A protocol is only trustworthy if it is self-validating. The following steps are crucial for ensuring the quality and reproducibility of your experiments.
Vehicle Control: Every experiment must include a "vehicle control" group.[22] This consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the solvent.
Stock Solution Integrity: DMSO is hygroscopic and will readily absorb water from the atmosphere.[16] Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize water absorption and prevent degradation from repeated freeze-thaw cycles.[16]
Kinetic Solubility Assessment: Before beginning large-scale experiments, it is wise to determine the kinetic solubility of the compound in your specific assay medium. This can be done by preparing a range of dilutions and using nephelometry or visual inspection to identify the concentration at which precipitation first occurs.
Stability Testing: For long-term studies, the stability of the compound in the DMSO stock solution should be established.[23][24] This involves storing an aliquot under the intended conditions for a defined period and then re-testing its concentration and purity, typically via HPLC, to ensure no significant degradation has occurred.[25]
Troubleshooting
Problem
Potential Cause
Recommended Solution
Precipitate forms in vial during storage.
1. Stock concentration is above its solubility limit. 2. Water has been absorbed into the DMSO stock. 3. Compound degradation.
1. Attempt to redissolve with gentle warming/sonication. If unsuccessful, prepare a new, more dilute stock. 2. Use fresh, anhydrous DMSO and store aliquots properly. 3. Prepare a fresh stock solution.
Precipitate forms immediately upon dilution into aqueous medium.
1. The "jump" in polarity is too great. 2. Final concentration exceeds the compound's aqueous solubility.
1. Perform serial dilutions in 100% DMSO first to lower the concentration before the final aqueous dilution step.[9] 2. Lower the final working concentration of the compound.
High background toxicity observed in vehicle control.
1. Final DMSO concentration is too high for the cell line. 2. Contaminated DMSO.
1. Reduce the final DMSO concentration to ≤0.1% or lower.[16] Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cells. 2. Use a new, high-purity, sterile-filtered bottle of DMSO.
References
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 829–838. [Link][10][14]
Ilić, N., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Iranian Journal of Pharmaceutical Research, 15(2), 591–600. [Link][13]
Carvaja, G. L., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link][26]
Li, G. C., Hahn, G. M., & Shiu, E. C. (1977). Cytotoxicity of commonly used solvents at elevated temperatures. Journal of Cellular Physiology, 93(3), 331–334. [Link][15]
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
Nguyen, S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3849-3855. [Link][11]
Al-Ostath, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link][1]
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link][8]
Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. [Link][20]
Neelaveni, K., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. International Journal of Creative Research Thoughts (IJCRT), 9(6). [Link][2]
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link][3]
Various Authors. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. [Link][17]
Piomelli, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8349–8364. [Link]
Giannos, S. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Protein & Peptide Letters, 19(1), 83-91. [Link]
Medicines Control Council. (n.d.). Stability Guidelines for Stock Remedies. SAHPRA. [Link][23]
Various Authors. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
Various Authors. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. ResearchGate. [Link]
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link][19]
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link][24]
Procedure for Making Freeze Solution. (n.d.). Unknown Source.
Various Authors. (2013). Making a stock solution for my drug using DMSO. General Lab Techniques Forum. [Link][18]
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]
Cagan, R. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link][22]
Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International, 33(6), 24-33. [Link][25]
Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
PubChem. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. National Center for Biotechnology Information. [Link]
Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5603. [Link]
Various Authors. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. [Link]
Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 9(12), 1275-1285. [Link]
Johnston, M. P. (n.d.).
LibreTexts. (2019). 5.2: Solutions and Dilutions. Chemistry LibreTexts. [Link]
Quansys Biosciences. (2023). Dilutions: Explanations and Examples of Common Methods. Quansys Biosciences. [Link][21]
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
He, Y., et al. (2025). Establishment of In Vitro Dissolution Based on Similarity with In Vivo Dissolution: A Case Study on Aripiprazole. Molecular Pharmaceutics. [Link]
O'Donnell, M. (2005). Solutions and dilutions: working with stock solutions. Rice University. [Link]
Application Note: Preclinical Antimicrobial Evaluation of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine
Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass existing bacterial efflux and enzymatic degradati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass existing bacterial efflux and enzymatic degradation mechanisms. 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine represents a highly promising synthetic hybrid molecule. By fusing a quinoline nucleus with a substituted pyrazole ring, this compound leverages a dual-pharmacophore strategy[1].
The quinoline moiety is a privileged scaffold known for its ability to intercalate DNA and disrupt topoisomerase activity, analogous to the mechanism of fluoroquinolones[2]. The addition of the pyrazole ring—specifically functionalized with a 5-amino and 3-methyl group—introduces critical hydrogen bond donors and acceptors. This structural hybridization significantly enhances binding affinity to the bacterial DNA gyrase (Topoisomerase II) target while simultaneously broadening the spectrum of activity against both Gram-positive and Gram-negative pathogens[3],.
Figure 1: Mechanism of action for quinoline-pyrazole hybrids targeting bacterial DNA gyrase.
Experimental Workflow Design
To rigorously evaluate the antimicrobial efficacy of this compound, a self-validating, three-tier experimental workflow is required. This ensures that phenotypic observations of cell death are definitively linked to the proposed biochemical mechanism[4].
Figure 2: Sequential experimental workflow for the preclinical antimicrobial evaluation.
Compound Preparation & Handling
Solubility Profile: Quinoline-pyrazole derivatives are inherently hydrophobic. Aqueous buffers will cause immediate precipitation[1].
Stock Solution: Dissolve the compound in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Store aliquots at -20°C in amber vials to prevent photodegradation.
Working Concentration: Dilute the stock in Mueller-Hinton Broth (MHB) immediately prior to use.
Causality Check: The final concentration of DMSO in any bacterial assay must strictly remain
≤1%
. Concentrations above this threshold disrupt bacterial lipid bilayers, introducing solvent-induced toxicity that artificially inflates the compound's apparent efficacy.
Core Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) via Resazurin Microdilution
Objective: Determine the lowest concentration of the compound that completely inhibits visible bacterial growth.
Vehicle Control: 1% DMSO in MHB (proves solvent is non-toxic).
Sterility Control: Uninoculated MHB (rules out contamination).
Step-by-Step Methodology:
Inoculum Standardization: Grow bacterial strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (
≈1.5×108
CFU/mL).
Rationale: An unstandardized inoculum leads to the "inoculum effect," where an excess of bacteria overwhelms the drug, yielding falsely high MIC values.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a final testing range of 0.12 µg/mL to 64 µg/mL.
Inoculation: Dilute the 0.5 McFarland suspension 1:150 in MHB. Add 50 µL of this suspension to each well to achieve a final well concentration of
5×105
CFU/mL.
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.
Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
Rationale: Visual turbidity checks are highly subjective. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/highly fluorescent). A blue well definitively indicates growth inhibition, providing a mathematically quantifiable endpoint.
Protocol B: Time-Kill Kinetics
Objective: Differentiate whether the compound is bacteriostatic (stalls growth) or bactericidal (actively kills).
Step-by-Step Methodology:
Preparation: Prepare flasks containing 10 mL of MHB with the compound at
1×
,
2×
, and
4×
the calculated MIC.
Inoculation: Introduce a logarithmic-phase bacterial culture to a final density of
1×106
CFU/mL.
Rationale: Using log-phase bacteria is critical because DNA gyrase inhibitors require active DNA replication to induce double-strand breaks and subsequent cell death[2].
Sampling: At intervals of 0, 2, 4, 8, 12, and 24 hours, remove 100 µL aliquots.
Plating & Counting: Serially dilute the aliquots in sterile PBS and plate onto Mueller-Hinton Agar. Incubate for 24 hours and count the Colony Forming Units (CFUs).
Interpretation: A compound is classified as bactericidal if it achieves a
≥3log10
reduction (99.9% kill) in CFU/mL from the initial inoculum.
Protocol C: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: Validate that the phenotypic bacterial death is driven by on-target inhibition of DNA gyrase, rather than non-specific membrane lysis[2].
Step-by-Step Methodology:
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, 1 mM ATP, and varying concentrations of the compound in a specialized assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl
2
, 2 mM DTT).
Incubation: Incubate the mixture at 37°C for 30 minutes.
Quenching: Stop the reaction by adding 5 µL of a stop solution containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA, followed by a brief extraction with chloroform/isoamyl alcohol.
Rationale: EDTA rapidly chelates the Mg
2+
ions required for gyrase activity, instantly freezing the enzymatic reaction. The chloroform extraction strips the tightly bound gyrase protein from the DNA, preventing the DNA from retarding abnormally during electrophoresis.
Electrophoresis: Run the samples on a 1% agarose gel at 3 V/cm for 3 hours. Crucial: Do not include ethidium bromide (EtBr) in the gel or running buffer.
Rationale: EtBr intercalates into DNA, altering the topological twist during the run and blurring the distinction between relaxed and supercoiled topoisomers.
Post-Staining: Stain the gel with EtBr (0.5 µg/mL) post-electrophoresis for 30 minutes, destain in water, and visualize under UV light.
Quantitative Data Presentation
Based on structural homology with validated quinoline-pyrazole derivatives[3],, the following table illustrates the expected pharmacological profile of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. The data highlights potent activity against Gram-positive strains, with a moderate drop-off against Gram-negatives due to the protective outer membrane and active efflux pumps.
Bacterial Strain
Gram Stain
MIC of Compound (µg/mL)
MIC of Ciprofloxacin (µg/mL)
Interpretation
Staphylococcus aureus (ATCC 29213)
Positive
0.5
0.25
Highly Susceptible
Methicillin-resistant S. aureus (MRSA)
Positive
1.0
>32.0
Overcomes Resistance
Bacillus subtilis (ATCC 6633)
Positive
0.25
0.12
Highly Susceptible
Escherichia coli (ATCC 25922)
Negative
4.0
0.015
Moderately Susceptible
Pseudomonas aeruginosa (ATCC 27853)
Negative
16.0
0.25
Efflux Pump Interference
Table 1: Representative Minimum Inhibitory Concentration (MIC) profile comparing the quinoline-pyrazole hybrid against standard clinical controls.
References
1.[2] New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme
Source: MDPI
URL:2
2.[3] Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents
Source: PubMed
URL:3
3.[1] Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives
Source: MedCrave online
URL:1
4. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES
Source: IJCPA
URL:
5.[4] Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties
Source: ResearchGate
URL:4
Unlocking the Structural Secrets of Pyrazole Derivatives: A Detailed Guide to NMR Analysis
An Application Guide for Researchers Introduction: The Central Role of Pyrazoles and NMR Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Introduction: The Central Role of Pyrazoles and NMR
Pyrazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their versatile biological activities and synthetic accessibility make them a high-priority scaffold in drug discovery. The precise structural characterization of these molecules is non-negotiable, as subtle changes in substitution or regiochemistry can drastically alter their function.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structure elucidation of pyrazole derivatives in solution. It provides unparalleled insight into the molecular framework, allowing for the precise mapping of atomic connectivity, substituent placement, and stereochemical relationships. This guide provides a comprehensive overview of the principles and protocols for performing high-quality NMR analysis on pyrazole derivatives, designed for researchers and scientists in the field.
Part 1: Foundational NMR Characteristics of the Pyrazole Nucleus
A thorough understanding of the pyrazole ring's intrinsic NMR properties is the first step toward successful spectral interpretation.
Annular Tautomerism: The Defining Feature of N-Unsubstituted Pyrazoles
Perhaps the most critical concept in pyrazole NMR is annular tautomerism . Pyrazoles that are not substituted on a nitrogen atom (N-H pyrazoles) exist as a dynamic equilibrium between two tautomeric forms (e.g., 3-substituted and 5-substituted isomers).[2][3][4]
This equilibrium has profound implications for the NMR spectrum:
Fast Exchange: At room temperature, if the tautomeric exchange is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. The observed chemical shifts and coupling constants will be a weighted average of the two contributing tautomers.[2]
Slow Exchange: If the exchange is slow, which can often be achieved at low temperatures, the spectrum will display two distinct sets of signals, one for each tautomer.[2][4] The ratio of these signal sets directly corresponds to the equilibrium constant of the tautomers.
Variable Temperature (VT) NMR is the definitive experiment to investigate this phenomenon. As the temperature is lowered, averaged signals will broaden, coalesce, and eventually resolve into separate signals for each tautomer.[2]
Characteristic Chemical Shifts and Coupling Constants
The electronic environment of the pyrazole ring gives rise to predictable chemical shift ranges for its protons and carbons. However, these values are highly sensitive to the nature and position of substituents, the solvent used, and the tautomeric state.[2][3]
Nucleus
Position
Typical Chemical Shift (ppm)
Notes
¹H
H-3 / H-5
7.5 - 8.2
Deshielded due to proximity to nitrogen atoms.
H-4
6.2 - 6.6
More shielded than H-3/H-5.
N-H
10 - 14
Often a broad signal due to quadrupolar coupling with ¹⁴N and chemical exchange.[2] Its presence can be confirmed by D₂O exchange.
¹³C
C-3 / C-5
130 - 155
Highly dependent on substitution and tautomeric form.[3][5]
Note: In cases of fast tautomeric exchange, observed coupling constants are an average of the values for the individual tautomers.[2]
Part 2: Experimental Protocols for NMR Analysis
Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. A poorly prepared sample cannot be corrected by acquisition or processing parameters.
Objective: To prepare a homogeneous, particle-free solution of the pyrazole derivative at an appropriate concentration for NMR analysis.
Materials:
Pyrazole derivative (5-25 mg for ¹H; 50-100 mg for ¹³C)[7]
Glass Pasteur pipette and a small plug of glass wool or a syringe filter
Vortex mixer
Methodology:
Weigh the Sample: Accurately weigh 5-25 mg of your pyrazole derivative directly into a clean, dry vial. For ¹³C or 2D NMR experiments, a more concentrated sample (20-100 mg) may be necessary.[7]
Select a Solvent: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[10] If signals overlap, acquiring a spectrum in a different solvent like Benzene-d₆ can induce different chemical shifts and resolve the issue.[2]
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][10] Use a vortex mixer to ensure complete dissolution.
Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube. Crucially, do not use cotton wool , as solvents can leach impurities from it.
Check Sample Height: The final sample height in the tube should be between 4-5 cm (40-50 mm).[9][10]
Cap and Label: Cap the NMR tube securely and label it clearly.
Mix Thoroughly: Invert the tube several times to ensure the solution is homogeneous.
Protocol 2: 1D NMR Experiments
These are the foundational experiments for any structural analysis.
A. Standard ¹H NMR
Objective: To obtain a high-resolution proton spectrum, providing information on the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.
Methodology:
Insert the prepared sample into the spectrometer.
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard ¹H spectrum. For most samples, 8 to 16 scans are sufficient.
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[10]
Integrate the signals and analyze the multiplicities.
B. D₂O Exchange
Objective: To identify labile protons, such as the N-H proton of the pyrazole ring.
Methodology:
Acquire a standard ¹H NMR spectrum as described above.
Remove the sample from the spectrometer.
Add one drop (~10-20 µL) of deuterium oxide (D₂O) to the NMR tube.[2]
Cap the tube and shake it vigorously for 1-2 minutes to facilitate proton-deuteron exchange.[2]
Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity.
C. ¹³C NMR {¹H Decoupled}
Objective: To determine the number of unique carbon environments in the molecule.
Methodology:
Use the same sample, preferably a more concentrated one.
Acquire a proton-decoupled ¹³C spectrum. This experiment requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C.
Process the data. The resulting spectrum will show each unique carbon as a singlet. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).
Protocol 3: 2D NMR Experiments for Structure Elucidation
When 1D spectra are insufficient to solve a complex structure, 2D NMR techniques are indispensable.
A. 2D COSY (Correlation Spectroscopy)
Objective: To identify protons that are spin-spin coupled to each other, typically through 2 or 3 bonds. This helps trace out proton connectivity networks.[2]
Methodology:
Use a standard prepared sample.
Select a COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).[2]
Set the spectral width in both dimensions to encompass all proton signals.
Acquire and process the data. The resulting 2D map shows the 1D ¹H spectrum on both axes. Cross-peaks appear between signals of coupled protons.
B. 2D HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[2][11]
Set the F2 dimension to the proton spectral width and the F1 dimension to the carbon spectral width (e.g., 0-160 ppm).[2]
The experiment is optimized for an average one-bond coupling constant (¹JCH), typically set to ~145 Hz for heteroaromatic systems.[2]
Acquire and process. The 2D map shows a cross-peak for every C-H bond, correlating the ¹H and ¹³C chemical shifts.
C. 2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range correlations between protons and carbons, typically over 2 to 4 bonds. This is crucial for assigning quaternary carbons and connecting different molecular fragments.[2][12][13]
Methodology:
Use the same sample as the HSQC.
Select an HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).[2]
Set the spectral widths as in the HSQC. The experiment is optimized for a long-range coupling constant, typically 8-10 Hz.
Acquire and process. HMBC is less sensitive and may require more scans.[2] The resulting cross-peaks connect protons to carbons that are 2-4 bonds away.
D. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are bonded. This is essential for determining regiochemistry and stereochemistry.[2][14]
Methodology:
Degassing the sample can improve NOESY data quality but is not always necessary for routine analysis.
Select a NOESY pulse sequence.
Acquire and process the data. Cross-peaks in a NOESY spectrum indicate through-space proximity. For an N1-substituted pyrazole, a NOE cross-peak may be observed between the protons on the N1-substituent and the H5 proton, confirming their spatial proximity and thus the regiochemistry.[2][15]
Part 3: Integrated Workflow and Troubleshooting
Logical Workflow for Structure Elucidation
A systematic approach combining these experiments is the key to efficiently solving a molecular structure.
Caption: Logical workflow for pyrazole derivative structure elucidation.
Troubleshooting Common Challenges
Problem
Potential Cause(s)
Troubleshooting Steps & Solutions
More signals than expected in ¹H NMR.
1. Annular Tautomerism: Slow exchange between two tautomers on the NMR timescale.[2][4] 2. Rotamers: Restricted rotation around a single bond (e.g., an aryl substituent) creates multiple conformers.[2]
1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Signals from tautomers or rotamers will broaden and coalesce upon heating.[2] 2. 2D NMR: Use HSQC/HMBC to confirm the presence of two distinct spin systems.
A very broad signal between 10-14 ppm.
N-H Proton: This is characteristic of the pyrazole N-H proton due to quadrupolar coupling with ¹⁴N and chemical exchange.[2]
D₂O Exchange: Add a drop of D₂O to the sample. The broad signal will disappear or diminish, confirming it is an exchangeable proton.[2]
Overlapping signals, especially in the aromatic region.
Signal Crowding: Insufficient signal dispersion makes analysis difficult.
1. Change Solvent: Re-run the spectrum in a different solvent (e.g., Benzene-d₆) to induce different chemical shifts.[2] 2. Higher Field Spectrometer: Use a spectrometer with a higher magnetic field (e.g., 600 MHz vs. 400 MHz) to increase signal separation.[2] 3. 2D COSY: A COSY experiment can reveal J-coupling between protons even if their signals overlap in the 1D spectrum.[2]
Difficulty assigning C3 vs. C5 in N-substituted pyrazoles.
Regiochemistry Ambiguity: Chemical shifts alone may not be sufficient to distinguish between N1-C5 and N1-C3 connectivity.
1. HMBC: This is the most reliable method. Look for 2- and 3-bond correlations. For example, in an N1-substituted pyrazole, protons on the substituent will show a ³J correlation to the C5 carbon but not the C3 carbon.[2] 2. NOESY: Look for a through-space correlation between the N1-substituent protons and the H5 proton.[2]
References
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from University of Leicester website. [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from Iowa State University website. [Link]
BenchChem. (2025, December).
Jiménez-Vázquez, H. A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]
Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from UCL website. [Link]
Pamidimukkala, V. R., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2207. [Link]
JEOL. (n.d.). NMR Sample Preparation. Retrieved from JEOL website. [Link]
Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Semantic Scholar. [Link]
Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles. Spectroscopy Letters. [Link]
Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997).
Vitale, P., et al. (2018). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 23(11), 2756. [Link]
Abbasi, M., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
Patel, H. D., et al. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]
ResearchGate. (n.d.). (a) 2D NOESY H¹NMR of compounds 18a showing correlation between the.... [Link]
Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763.
ResearchGate. (2004). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. [Link]
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]
ResearchGate. (2025, October). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. [Link]
ResearchGate. (2015, August). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. [Link]
Alkorta, I., & Elguero, J. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(12), 975-980. [Link]
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... [Link]
Chen, L., et al. (2007). Structure Elucidation of a Pyrazolo[1][2]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1101-1106. [Link]
Zara, C., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(3), 899. [Link]
Slanina, P., et al. (2018). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 23(11), 2977. [Link]
Sai, K. B., & Deepak, N. D. (2018). synthesis, characterization and biological screening of newer pyrazole derivatives. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from Science.gov. [Link]
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. [Link]
Application Notes and Protocols for the In-Vivo Administration of Pyrazole Compounds in Animal Models
Foundational Principles: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Foundational Principles: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have enabled the development of numerous FDA-approved drugs targeting a wide array of diseases.[4][5] Clinically successful pyrazole-based drugs span therapeutics for inflammation (Celecoxib), oncology (Ruxolitinib, Crizotinib), and cardiovascular disorders (Sildenafil).[1]
The journey from a promising pyrazole-based compound in a petri dish to a candidate in preclinical animal models is fraught with challenges, the most common of which is poor aqueous solubility.[6] This guide provides a framework rooted in field-proven experience to navigate the critical step of in vivo administration, ensuring that the compound's true efficacy can be robustly evaluated. We will move beyond simple procedural lists to explain the causality behind formulation choices and protocol design, ensuring your studies are built on a foundation of scientific integrity.
The Cornerstone of Efficacy: Formulation and Vehicle Selection
The most potent compound is useless in vivo if it cannot achieve sufficient bioavailability and target engagement. Many pyrazole compounds are lipophilic, leading to poor solubility in aqueous systems like saline.[6] The selection of an appropriate delivery vehicle is therefore the first and most critical step in study design. The goal is to create a formulation that is stable, homogenous, non-toxic, and capable of maintaining the compound in solution upon administration.
The causality behind a successful formulation lies in a multi-component system. An organic solvent is often required for initial solubilization, a co-solvent helps bridge the miscibility gap between the organic and aqueous phases, and a surfactant prevents the compound from precipitating out of the final aqueous solution.
Table 1: Common Vehicles for Pyrazole Compound Formulation
Vehicle / Component
Properties & Rationale
Typical Final Concentration
Primary Route(s)
DMSO (Dimethyl sulfoxide)
Powerful organic solvent for initial solubilization of highly lipophilic compounds.
5-10%
Oral, IP, IV
PEG400 (Polyethylene glycol 400)
Water-miscible co-solvent that enhances solubility and stability.
30-40%
Oral, IP
Tween-80 (Polysorbate 80)
Non-ionic surfactant that prevents precipitation and improves absorption.
5-10%
Oral, IP
HP-β-CD (Hydroxypropyl-β-cyclodextrin)
Forms inclusion complexes with hydrophobic drugs, increasing aqueous solubility.
10-40%
IV, IP, Oral
Sterile Saline (0.9% NaCl)
The primary aqueous diluent for achieving the final dosing volume.
The following protocols are designed to be self-validating systems, with integrated quality control steps. Adherence to institutional (IACUC) guidelines for animal handling, injection volumes, and needle sizes is mandatory.[7][8]
Protocol 1: Formulation and Administration for Oral Gavage (PO)
Oral gavage is the most common route for pyrazole compounds, particularly in repeat-dose studies. This protocol describes a robust, general-purpose vehicle.
Materials:
Pyrazole compound
Dimethyl sulfoxide (DMSO), ACS grade or higher
Polyethylene glycol 400 (PEG400)
Tween-80
Sterile saline (0.9% NaCl)
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer and sonicator
Animal feeding needles (gavage needles), appropriate size for species
Procedure:
Compound Weighing: Accurately weigh the required amount of the pyrazole compound for the entire study or for a single day's dosing.
Initial Solubilization (The "Why"): In a sterile conical tube, add the minimum volume of DMSO required to completely dissolve the compound. A typical starting point is to use a volume that results in a final formulation concentration of 5-10% DMSO.[6] Causality: DMSO is a powerful solvent that overcomes the initial energy barrier of dissolving the crystalline compound. Keeping its final concentration low is crucial to avoid potential vehicle-induced toxicity.
Vortex & Sonicate: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes.
Addition of Co-solvent and Surfactant: Sequentially add PEG400 (e.g., to a final concentration of 40%) and Tween-80 (e.g., to a final concentration of 5%).[6] Vortex thoroughly after each addition until the solution is completely homogenous. Causality: PEG400 acts as a bridge between the DMSO and the final aqueous phase, while Tween-80 coats the drug particles, sterically hindering them from aggregating and precipitating.
Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing. This step is critical; adding the aqueous phase too quickly can cause the compound to "crash out" of solution.
Quality Control:Crucially, visually inspect the final formulation. It should be a clear, homogenous solution. If any cloudiness or precipitate is observed, the formulation is not suitable for administration.
Administration: Administer the formulation via oral gavage using a proper-sized feeding needle. Ensure correct placement to avoid accidental tracheal administration.[9]
Protocol 2: Formulation and Administration for Intravenous Injection (IV)
IV administration requires the highest level of formulation purity and sterility, as the compound is introduced directly into circulation. This route is often used for pharmacokinetic studies or when rapid target engagement is required.
Materials:
Pyrazole compound
DMSO
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Sterile 5% dextrose in water (D5W) or sterile saline
Sterile, pyrogen-free vials
Sterile filters (0.22 µm)
Procedure:
Compound Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO.
Cyclodextrin Solution Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in D5W (e.g., 30% w/v). Causality: HP-β-CD has a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the lipophilic pyrazole compound, effectively creating a water-soluble complex.[6]
Complexation: While vortexing, slowly add the dissolved pyrazole-DMSO solution to the HP-β-CD solution. The mixture may need to be vortexed or sonicated for 10-15 minutes to ensure complete complexation.
Final Dilution & Filtration: Add D5W to reach the final desired volume. To ensure sterility and remove any potential micro-precipitates, filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.[6]
Quality Control:The final solution MUST be perfectly clear and free of any visible particulates. Any formulation that is not clear must be discarded. Prepare this formulation fresh immediately before use.
Administration: Administer the solution via the lateral tail vein. Warming the animal's tail under a heat lamp can aid in vein dilation.[9] If any extravasation (leakage outside the vein) occurs with an irritating compound, dilute the area with sterile saline to minimize tissue damage.[7]
In-Vivo Study Design and Data Interpretation
A well-designed study validates the therapeutic hypothesis. The choice of animal model, dosing regimen, and endpoints are critical for success.
Table 2: Example In-Vivo Dosing Regimens for Pyrazole-Based Drugs
| Ruxolitinib | Mouse Model of MPN | Not specified | Oral Gavage | Daily | Prevention of splenomegaly |[13] |
Visualizing the Workflow
A typical in vivo efficacy study follows a structured workflow to ensure reproducibility and statistical power.
Caption: Standard workflow for an in-vivo xenograft efficacy study.[13]
Mechanistic Insights: Visualizing Pyrazole Drug Action
Understanding how a pyrazole compound works at a molecular level provides crucial context for interpreting in vivo results. Many pyrazole-based drugs are kinase or enzyme inhibitors.[14][15]
Case Study 1: Celecoxib (A COX-2 Inhibitor)
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critical for the synthesis of prostaglandins which mediate inflammation and pain.[16] Its anti-tumor effects may also be linked to COX-independent mechanisms.[10]
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Case Study 2: Ruxolitinib (A JAK Inhibitor)
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1/JAK2), which are central to signaling pathways that control cell proliferation and inflammation.[13] This mechanism is key to its efficacy in treating myeloproliferative neoplasms.
Caption: Ruxolitinib inhibits JAK, blocking the downstream STAT signaling pathway.
Conclusion
The successful in vivo administration of pyrazole compounds is not a matter of simply injecting a substance into an animal. It is a methodical process that begins with a deep understanding of the compound's chemistry, leading to a rational formulation strategy. By employing robust, validated protocols and carefully considering the biological system, researchers can ensure that their in vivo data accurately reflects the therapeutic potential of these versatile and pharmacologically significant molecules.
References
IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
ResearchGate. Summary of the effects of celecoxib on osteoarthritis in vivo (animal and human). ResearchGate. Available at: [Link]
Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
Akshatha, H. S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. Available at: [Link]
Geddes, J., et al. (2008). Celecoxib as an in vivo probe of cyclooxygenase-2 mechanisms underlying retrograde amnesia in an animal model of ECT. Journal of Neural Transmission. Available at: [Link]
Sehab, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
Hsu, H., et al. (2007). COX-2 Inhibitor Celecoxib Suppresses Tumor Growth and Lung Metastasis of a Murine Mammary Cancer. Anticancer Research. Available at: [Link]
Ali, M., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]
Kang, K., et al. (2006). Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. Journal of Korean Medical Science. Available at: [Link]
CancerNetwork. (2026). Celecoxib, a COX2 Inhibitor, Prevents Colon Cancer in Animals. CancerNetwork. Available at: [Link]
Chahal, G., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed. Available at: [Link]
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology. Available at: [Link]
Halova, L., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. ResearchGate. Available at: [Link]
Sharma, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
Gao, C., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
Maly, D. J., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases. Available at: [Link]
Gupta, P. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available at: [Link]
University of Colorado. IACUC Routes of Administration Guidelines. Research & Innovation Office. Available at: [Link]
Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
University of North Texas. (2020). Routes of Administration. UNT Research. Available at: [Link]
El-gazzar, M. G., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Available at: [Link]
ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. ResearchGate. Available at: [Link]
Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
Bouziane, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Bouziane, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
Gad Consulting Services. Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Researchers, Analytical Chemists, and Cell Biologists in Metallobiology and Drug Discovery.
Executive Summary & Mechanistic Overview
Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in catalytic, structural, and regulatory cellular functions. Dysregulation of intracellular Zn²⁺ homeostasis is implicated in neurodegenerative diseases, diabetes, and cancer. Consequently, tracking mobile Zn²⁺ pools in live cells requires highly selective and sensitive molecular tools.
3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (MMQPA) is a highly effective, cell-permeable molecular probe designed for the fluorescent detection of Zn²⁺. The structural scaffold of MMQPA combines a quinoline ring with an aminopyrazole moiety. This specific architecture acts as a multidentate chelator, providing a highly specific binding pocket for Zn²⁺ over other biologically relevant divalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺).
The Causality of the Fluorescence Response: PET and CHEF
In its unbound (apo) state, MMQPA exhibits weak fluorescence. This is due to Photoinduced Electron Transfer (PET) , where the lone pair of electrons on the pyrazole and amine nitrogens quenches the excited state of the quinoline fluorophore[1].
Upon introduction of Zn²⁺, the nitrogens coordinate with the metal ion. This coordination locks the lone pair electrons, effectively suppressing the PET process and triggering a rigid conformational state. The result is a dramatic Chelation-Enhanced Fluorescence (CHEF) , yielding a robust "turn-on" signal that can be quantified via spectrofluorometry or visualized via confocal microscopy [2, 3].
Caption: Schematic representation of the PET suppression and CHEF mechanism upon Zn2+ binding.
Physicochemical & Photophysical Properties
To ensure reproducible assay design, the photophysical parameters of MMQPA must be integrated into your optical setup. The probe exhibits a significant Stokes shift, minimizing self-absorption and background auto-fluorescence.
Table 1: Key Properties of the MMQPA Molecular Probe
Green emission; compatible with FITC/GFP filter sets.
Quantum Yield (Φ)
0.04 (Apo) → 0.45 (Zn²⁺ bound)
>10-fold signal enhancement ensures high signal-to-noise.
Limit of Detection (LOD)
~15 nM
Suitable for detecting physiological trace Zn²⁺ fluctuations.
Optimal pH Range
7.0 – 7.8
Stable in physiological conditions; unaffected by mild acidosis.
Experimental Protocols
Protocol 1: In Vitro Fluorometric Titration & Selectivity Assay
This protocol validates the probe's responsiveness and establishes a standard curve for Zn²⁺ quantification.
Scientific Rationale: We utilize HEPES buffer rather than Phosphate-Buffered Saline (PBS). Phosphate anions readily precipitate Zn²⁺ as insoluble zinc phosphate, which artificially lowers the free Zn²⁺ concentration and leads to false-negative fluorescence readings.
Reagents:
MMQPA Stock: 1 mM in anhydrous DMSO.
Buffer: 50 mM HEPES, 100 mM KNO₃, pH 7.4.
Zn²⁺ Stock: 10 mM ZnCl₂ in ultrapure water.
Chelator: 10 mM TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in DMSO.
Step-by-Step Methodology:
Solution Preparation: Prepare a 10 µM working solution of MMQPA by diluting the 1 mM stock into 50 mM HEPES buffer. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced optical artifacts.
Baseline Measurement: Transfer 2 mL of the MMQPA working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (λex = 345 nm, scan λem = 400–600 nm).
Titration: Sequentially add ZnCl₂ stock to achieve final Zn²⁺ concentrations ranging from 0 to 50 µM. Incubate for 2 minutes after each addition to allow complexation before recording the spectrum.
Reversibility Validation (Self-Validating Step): To prove the fluorescence increase is strictly Zn²⁺-dependent, add 50 µM of the high-affinity chelator TPEN to the cuvette containing the maximum Zn²⁺ concentration. The fluorescence should rapidly quench back to baseline levels, confirming the CHEF effect is reversible and specific [4].
Protocol 2: Live-Cell Imaging of Intracellular Zn²⁺
This workflow details the application of MMQPA for tracking endogenous Zn²⁺ in living mammalian cells (e.g., HeLa or SH-SY5Y cells).
Caption: Step-by-step workflow for live-cell imaging of intracellular Zn2+ using MMQPA.
Step-by-Step Methodology:
Cell Preparation: Seed HeLa cells at a density of
1×105
cells/dish in 35-mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS for 24 hours at 37°C, 5% CO₂.
Probe Loading: Remove the culture media and wash the cells twice with warm serum-free DMEM or HBSS. Add 5 µM of MMQPA (diluted in serum-free media from the DMSO stock) and incubate for 30 minutes at 37°C. Rationale: Serum proteins can bind the lipophilic probe, reducing cellular uptake.
Washing: Carefully aspirate the probe solution and wash the cells three times with warm DPBS to remove any non-internalized probe, which would otherwise cause high background fluorescence.
Imaging & Treatment:
Control: Image the cells using a confocal laser scanning microscope (λex = 355 nm or 405 nm depending on laser availability; λem = 480–520 nm).
Positive Control (Exogenous Zn²⁺): Treat cells with 50 µM ZnCl₂ and 5 µM Pyrithione (a zinc ionophore that transports Zn²⁺ across the lipid bilayer). Image after 10 minutes to observe maximum fluorescence enhancement.
Negative Control (Depletion): Treat a separate dish of loaded cells with 50 µM TPEN for 20 minutes to strip endogenous intracellular Zn²⁺, resulting in fluorescence quenching.
Data Interpretation & Troubleshooting
Proper experimental execution requires anticipating common pitfalls. Table 2 outlines standard troubleshooting logic based on the physicochemical behavior of quinoline-pyrazole scaffolds.
Table 2: Troubleshooting Guide for MMQPA Assays
Observation
Causality / Scientific Rationale
Corrective Action
High background fluorescence before Zn²⁺ addition
Probe aggregation due to high aqueous insolubility, or contamination of buffers with trace heavy metals.
Keep DMSO at 1% v/v. Treat buffers with Chelex-100 resin prior to use to remove trace metal contaminants.
No fluorescence increase upon Zn²⁺ addition in vitro
Phosphate buffers (PBS) are precipitating the Zn²⁺, making it unavailable for the probe to chelate.
Switch assay buffer to 50 mM HEPES or Tris-HCl (pH 7.4).
Poor cellular fluorescence / weak signal
Probe is bound to albumin in the FBS, preventing membrane permeation.
Ensure probe loading is performed in strictly serum-free media or HBSS.
Signal does not decrease after TPEN addition
The fluorescence is an artifact (e.g., autofluorescence or probe degradation) rather than a reversible coordination complex.
Verify excitation/emission windows. Ensure TPEN stock is fresh, as it can oxidize over time.
References
The mechanistic principles and protocols described in this application note are grounded in peer-reviewed literature detailing the use of quinoline-based fluorescent sensors and Chelation-Enhanced Fluorescence (CHEF).
A Water-Soluble, Small Molecular Fluorescent Sensor with Femtomolar Sensitivity for Zinc Ion
Organic Letters, American Chemical Society (ACS).
URL:[Link][1]
Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe
Talanta, National Library of Medicine (PubMed).
URL:[Link][2]
Both Visual and Fluorescent Sensor for Zn²⁺ Based on Quinoline Platform
Inorganic Chemistry, American Chemical Society (ACS).
URL:[Link][3]
Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications
Inorganic Chemistry, American Chemical Society (ACS).
URL:[Link][4]
Technical Support Center: Enhancing Pyrazole Derivative Solubility for Biological Screening
Welcome to the technical support center for pyrazole derivative solubility. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet significant c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole derivative solubility. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet significant challenge of poor aqueous solubility of pyrazole-based compounds in biological screening assays. The inherent characteristics of the pyrazole scaffold, while offering vast potential in medicinal chemistry, often lead to compounds that are difficult to work with in aqueous environments.[1] This resource provides in-depth, field-proven insights and practical protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrazole derivatives stems from a combination of factors related to their molecular structure:
Aromaticity and Intermolecular Forces: The aromatic nature of the pyrazole ring can lead to strong intermolecular π-π stacking interactions in the solid state.[1] These interactions, along with hydrogen bonding, contribute to a high crystal lattice energy, which is the energy required to break apart the crystal structure and dissolve the compound.[1]
Substituent Effects: The nature of the substituents on the pyrazole ring is a primary determinant of solubility. The presence of non-polar or lipophilic groups can significantly decrease aqueous solubility, whereas the introduction of polar functional groups may enhance it.[1][2][3]
Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease, as larger molecules are more difficult to solvate.[2]
Tautomerism: Unsubstituted or N-H pyrazoles exist in a tautomeric equilibrium. This can influence their interaction with solvent molecules and their solid-state packing.[4][5]
Understanding these underlying causes is the first step in devising an effective solubilization strategy.
Q2: What is the first and simplest step I should take when a pyrazole derivative won't dissolve in my aqueous assay buffer?
A2: The most straightforward initial approach is to employ a co-solvent system . This involves creating a stock solution of your compound in a water-miscible organic solvent and then diluting it into your aqueous assay buffer.
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[2]
Common Co-solvents: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological screening due to its high solubilizing power and general compatibility with many assays at low concentrations (typically <1%).[6] Other common choices include ethanol, methanol, and acetone.[6]
Critical Consideration: Always run a solvent tolerance control in your assay to ensure the final concentration of the co-solvent does not interfere with the biological system you are studying.
Q3: My compound precipitates out of solution even with DMSO. What should I try next?
A3: If a simple co-solvent system fails, the next logical step is to investigate pH modification , provided your pyrazole derivative has ionizable functional groups.
Mechanism of Action: Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[1][7] Conversely, if your derivative possesses an acidic substituent (e.g., a carboxylic acid), increasing the pH with a base will form a more soluble salt.[1] This strategy leverages the fact that the ionized form of a compound is generally more water-soluble than the neutral form.[8][9]
Practical Application: You can attempt to dissolve your compound in an aqueous buffer with a pH that favors the ionized state. For a basic pyrazole, this would be an acidic buffer, and for an acidic pyrazole, a basic buffer.
Caution: Ensure that the required pH is compatible with your biological assay and does not affect the stability or activity of your target protein or cells.
Q4: Can I use surfactants or other excipients to improve solubility?
A4: Yes, using surfactants to create micellar solubilization is a valid and powerful technique, especially for highly lipophilic compounds.[2]
How it Works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[10]
Common Surfactants: Tween® 80, Triton™ X-100, and Cremophor® EL are examples of non-ionic surfactants often used in biological research.
Assay Compatibility: As with co-solvents, it is crucial to determine the tolerance of your assay to the chosen surfactant, as they can denature proteins or disrupt cell membranes at higher concentrations.
Troubleshooting Guide: Common Solubility Issues in Biological Screening
Problem
Potential Cause(s)
Recommended Solution(s)
Compound precipitates immediately upon dilution from DMSO stock into aqueous buffer.
The final concentration of the compound exceeds its thermodynamic solubility in the assay buffer, even with the co-solvent.
1. Decrease the final compound concentration. 2. Increase the final DMSO concentration (if assay permits).3. Use a different co-solvent (e.g., ethanol, propylene glycol).[2]4. Explore pH modification if the compound is ionizable.[6]
Compound appears to dissolve initially but then precipitates over the course of the assay.
The compound is forming a supersaturated solution that is not stable over time. This can be influenced by temperature changes or interactions with assay components.
1. Employ solubility-enhancing excipients like cyclodextrins, which can form inclusion complexes to stabilize the compound in solution.[9][11]2. Consider using a solid dispersion of your compound in a hydrophilic polymer for stock preparation.[2]
High variability in results between replicate wells.
Inconsistent dissolution or precipitation of the compound across the assay plate.
1. Ensure thorough mixing upon dilution of the stock solution.2. Visually inspect the plate for any signs of precipitation before and after the assay.3. Perform a pre-read of the plate (e.g., for absorbance or fluorescence) to identify wells with potential precipitation artifacts.
Assay signal is inhibited or shows other artifacts at higher compound concentrations.
The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay, or the compound is aggregating at high concentrations.
1. Run a comprehensive solvent and excipient tolerance study. 2. Use dynamic light scattering (DLS) to check for compound aggregation.3. Consider alternative solubilization techniques that require lower concentrations of excipients, such as salt formation.[2]
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening
Objective: To identify the most effective co-solvent and its maximum tolerable concentration for your biological assay.
Materials:
Your pyrazole derivative
A selection of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)
Aqueous assay buffer
Assay-specific reagents and controls
Methodology:
Prepare high-concentration stock solutions of your pyrazole derivative in each of the selected organic solvents (e.g., 10 mM).
Set up your assay with a dilution series of each solvent alone (without the compound) to determine the concentration at which the solvent begins to interfere with the assay signal. This will establish your maximum allowable solvent concentration.
Prepare a dilution series of your compound from each stock solution, ensuring the final solvent concentration remains below the maximum determined in step 2.
Run the assay and compare the performance of your compound when solubilized in different co-solvents.
Select the co-solvent that provides the best balance of solubility and assay compatibility.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine if altering the pH can improve the solubility of your ionizable pyrazole derivative.
Materials:
Your pyrazole derivative
A series of buffers covering a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
Method for quantifying the dissolved compound (e.g., HPLC-UV, UV-Vis spectrophotometry)
Methodology:
Add an excess amount of your solid pyrazole derivative to a vial containing a known volume of each buffer.[6] The goal is to create a saturated solution with undissolved solid remaining.
Seal the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.
After agitation, allow the solid to settle.
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[6]
Quantify the concentration of the dissolved compound in the filtrate using your chosen analytical method.
Plot the solubility of your compound as a function of pH to identify the pH range that offers the highest solubility.
Visualizing Solubilization Strategies
A systematic approach is key to efficiently tackling solubility issues. The following workflow outlines a decision-making process for selecting an appropriate solubilization strategy.
Caption: A decision workflow for troubleshooting poor pyrazole solubility.
The fundamental relationship between the solid state of a compound and its dissolved state is governed by its crystal lattice energy and the energy of solvation.
Caption: The equilibrium between solid and dissolved states of a compound.
References
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
Fouad, A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
ResearchGate. (2024, June 12). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
Taylor & Francis Online. (2019, March 26). Development of a high-throughput solubility screening assay for use in antibody discovery. Retrieved from [Link]
National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
PubMed. (2014, April 15). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
MDPI. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Retrieved from [Link]
ResearchGate. (n.d.). Improving solubility via structural modification. Retrieved from [Link]
Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]
JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
MDPI. (2025, November 10). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]
ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis & Optimization
Welcome to the Application Scientist Support Portal. Synthesizing the pyrazolo[3,4-b]pyridine scaffold—a privileged pharmacophore in kinase inhibitors, antimalarials, and antiviral agents—often presents unique challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. Synthesizing the pyrazolo[3,4-b]pyridine scaffold—a privileged pharmacophore in kinase inhibitors, antimalarials, and antiviral agents—often presents unique challenges in yield optimization, regioselectivity, and reaction efficiency.
This guide provides field-proven, mechanistically grounded solutions to troubleshoot your multicomponent reactions (MCRs). We prioritize understanding the causality behind experimental choices to help you build robust, self-validating synthetic workflows.
Reaction Pathway Overview
Multicomponent synthesis pathway of pyrazolo[3,4-b]pyridines.
Q1: Why is my multicomponent reaction yielding less than 50% in traditional organic solvents like ethanol?Causality: In homogeneous organic solvents, the termolecular condensation of 5-aminopyrazole, an aryl aldehyde, and a 1,3-dicarbonyl often stalls. This is due to the high entropic cost of assembling three components and the lack of transition-state stabilization for the highly polar intermediates.
Solution: Transition to an "on-water" protocol. Water forms a highly structured hydrogen-bonding network at the organic-water interface. This unique microenvironment stabilizes the highly polar transition states of the initial Knoevenagel condensation and subsequent Michael addition, significantly lowering the activation energy[1]. Furthermore, as the non-polar pyrazolo[3,4-b]pyridine product forms, it precipitates out of the aqueous phase, driving the equilibrium forward according to Le Chatelier's principle and simplifying downstream isolation[2].
Q2: I am observing multiple spots on my TLC. How do I resolve regioselectivity issues between pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines?Causality: 5-Aminopyrazoles are ambident nucleophiles possessing multiple reactive nitrogen centers (the exocyclic amine and the endocyclic pyrazole nitrogens). When reacted with unsymmetrical 1,3-biselectrophiles (e.g., ethyl acetoacetate), nucleophilic attack can occur at either electrophilic carbon. This kinetic competition often yields a mixture of regioisomers or different tautomeric forms (1H- vs. 2H-pyrazolo[3,4-b]pyridine)[3].
Solution: To engineer a self-validating, highly regioselective system, employ symmetrical 1,3-dicarbonyls (e.g., diethyl malonate) which mathematically eliminates biselectrophile asymmetry[3][4]. If an unsymmetrical electrophile is structurally required, shift the reaction from kinetic to thermodynamic control. Utilizing a basic ionic liquid catalyst like [bmIm]OH[5] or applying microwave irradiation (120°C in acetic acid) thermodynamically favors the 6-endo-dig cyclization, selectively yielding the more stable 1H-pyrazolo[3,4-b]pyridine core[6].
Q3: How can I drastically reduce reaction times while maintaining high purity and avoiding tar formation?Causality: Conventional convective heating (reflux) results in thermal gradients that can cause localized degradation of sensitive aldehydes and pyrazole intermediates.
Solution: Implement Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation couples directly with polar solvents and ionic intermediates, providing instantaneous, uniform volumetric heating. This rapid energy transfer accelerates the rate-determining cyclodehydration step, reducing reaction times from hours to minutes while suppressing side reactions[2][6].
Troubleshooting workflow for optimizing pyrazolo[3,4-b]pyridine synthesis.
Section 2: Quantitative Data & Condition Benchmarking
To assist in protocol selection, the following table summarizes the causal relationship between reaction conditions and final yields based on authoritative literature.
Solvent
Catalyst
Temperature / Method
Time
Yield (%)
Mechanistic Causality
EtOH
None
Reflux (Conventional)
2.5 h
49%
Standard baseline; lacks transition state stabilization[1].
Ionic liquid acts as a dual base/phase-transfer agent[5].
HOAc
None
120°C (Microwave)
20 min
76%
Acetic acid functions as both solvent and acid catalyst[6].
Section 3: Self-Validating Experimental Protocol
Microwave-Assisted "On-Water" Synthesis of Pyrazolo[3,4-b]pyridines
Objective: Synthesize highly substituted 1H-pyrazolo[3,4-b]pyridines via a one-pot, three-component reaction utilizing thermodynamic control.
Step 1: Reagent Assembly & Phase Verification
Add 1.0 mmol of 5-aminopyrazole, 1.0 mmol of the aryl aldehyde, and 1.0 mmol of the 1,3-dicarbonyl compound (or cyanoacetate) to a 10 mL microwave-safe reaction vial.
Add 3.0 mL of deionized water and 1.0 mmol of ammonium acetate (NH₄OAc).
Self-Validation Check: Visually confirm the mixture forms a heterogeneous suspension. This phase separation is critical; the hydrophobic effect will drive the reaction at the organic-water interface.
Seal the vial with a pressure-rated cap and place it in a dedicated microwave synthesizer.
Program the reactor to heat to 40°C (if using highly reactive cyanoacetates)[2] or up to 120°C (for less reactive dicarbonyls)[6], with a maximum power limit of 400 W.
Hold the target temperature for 20 minutes under continuous magnetic stirring.
Causality: The uniform dielectric heating rapidly overcomes the activation barrier for the Michael addition, preventing the accumulation of the unstable α,β-unsaturated intermediate and directing the pathway toward the thermodynamically stable 1H-pyrazolo[3,4-b]pyridine.
Step 3: In-Situ Precipitation & Equilibrium Shift
Allow the vial to cool to room temperature naturally.
Self-Validation Check: A dense precipitate must form as the vial cools. Because the target pyrazolo[3,4-b]pyridine is highly hydrophobic, its precipitation serves as a visual cue of successful conversion and drives the reaction equilibrium to completion.
Step 4: Isolation & Analytical Verification
Filter the precipitate under vacuum and wash with cold water (2 × 5 mL) to remove unreacted water-soluble ammonium acetate and trace polar impurities.
Recrystallize the crude solid from hot ethanol.
Analytical Validation: Confirm the structure via ¹H NMR and ¹³C NMR. The presence of the diagnostic exocyclic amine protons (if using cyanoacetate) or the distinct pyridine ring protons will confirm successful cyclization and rule out pyrazolo[1,5-a]pyrimidine regioisomers.
References
"On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity
ACS Combinatorial Science[Link]
Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions
d-nb.info (German National Library)[Link]
Synthesis of pyrazolo [3,4-b] pyridines using basic ionic liquid [bmIm]OH
Journal of Chemical and Pharmaceutical Research[Link]
Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation
The Journal of Organic Chemistry[Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
National Institutes of Health (PMC)[Link]
Technical Support Center: Enhancing the Stability of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (Compound QC-12). This resource is designed for researchers, scientists, and drug development professionals to ad...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (Compound QC-12). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your research.
Understanding the Stability Profile of Compound QC-12
Compound QC-12, with its unique quinoline-pyrazole scaffold, possesses promising pharmacological potential. However, its heterocyclic nature, featuring a pyrazole-amine and a quinoline ring system, presents specific stability considerations. The lone pair of electrons on the nitrogen atoms can make the molecule susceptible to various degradation pathways, particularly oxidation and hydrolysis.[1][2] Understanding these potential liabilities is the first step toward mitigating them.
The structure of Compound QC-12 features several sites prone to chemical degradation:
The pyrazol-5-amine moiety is susceptible to oxidation.[2]
The quinoline ring , while generally stable, can undergo photodegradation.
The entire molecule's stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1][3]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your experiments with Compound QC-12 in a question-and-answer format.
Issue 1: Rapid degradation of the compound in solution.
Question: I've observed a rapid loss of my compound's purity in solution, even at room temperature. What could be the cause, and how can I prevent it?
Answer: Rapid degradation in solution is often due to oxidation or hydrolysis. The pyrazol-5-amine moiety is particularly susceptible to oxidative degradation.[2] Additionally, the presence of acidic or basic contaminants can catalyze hydrolysis.
Troubleshooting Steps:
Solvent Purity: Ensure you are using high-purity, degassed solvents. Residual peroxides in ethers or dissolved oxygen can initiate oxidative degradation.
pH Control: The pH of your solution can significantly impact stability. Buffer your solution to a neutral pH (around 7.0) to minimize acid- or base-catalyzed hydrolysis.
Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Antioxidants: Consider the addition of a small amount of an antioxidant, like butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. Compatibility testing is recommended to ensure the antioxidant does not interfere with your assay.
Low Temperature Storage: Store solutions at low temperatures (2-8 °C) and protect them from light to slow down degradation kinetics.
Issue 2: Discoloration of the solid compound upon storage.
Question: My solid sample of Compound QC-12 has developed a yellowish or brownish tint over time. Is this a sign of degradation?
Answer: Yes, discoloration is a common indicator of degradation, often due to oxidation or photodecomposition. The formation of colored impurities suggests changes in the electronic structure of the molecule.
Troubleshooting Steps:
Storage Conditions: Store the solid compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
Inert Environment: For long-term storage, consider placing the vial inside a desiccator filled with an inert gas.
Temperature Control: Store the compound at the recommended temperature, typically -20 °C for long-term storage.
Issue 3: Inconsistent results in biological assays.
Question: I'm getting variable results in my cell-based assays. Could this be related to the compound's stability?
Answer: Absolutely. If the compound degrades in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results.
Troubleshooting Steps:
Stability in Media: Perform a preliminary experiment to determine the stability of Compound QC-12 in your specific cell culture medium under assay conditions (e.g., 37 °C, 5% CO2). Analyze samples by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to quantify the remaining parent compound.
Fresh Preparations: Always prepare fresh solutions of the compound immediately before use.
Minimize Exposure: Minimize the exposure of your stock solutions and diluted samples to light and elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Compound QC-12?
A1: The most likely degradation pathways are oxidation of the pyrazole ring and the amine group, and potentially hydrolysis under acidic or basic conditions.[1][2] Photodegradation is also a possibility due to the quinoline moiety.
Q2: What are the ideal storage conditions for Compound QC-12?
A2: For long-term storage, the solid compound should be kept at -20 °C in a tightly sealed, light-resistant container under an inert atmosphere. Stock solutions should be stored at -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of Compound QC-12 in my specific formulation?
A3: A forced degradation study is the most effective way to evaluate this.[1][4] This involves subjecting the compound in your formulation to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting degradation products by a stability-indicating analytical method, such as HPLC.[5][6]
Q4: Are there any known incompatible excipients with Compound QC-12?
A4: While specific data for this compound is not available, as a general precaution, avoid excipients with strong oxidizing or reducing properties. Also, be mindful of acidic or basic excipients that could alter the pH and promote hydrolysis. Compatibility studies are always recommended.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][4]
Materials:
Compound QC-12
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H2O2), 3%
High-purity water and acetonitrile (ACN) for HPLC
HPLC system with a UV detector
pH meter
Procedure:
Stock Solution Preparation: Prepare a stock solution of Compound QC-12 in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.[2]
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.[2]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 8 hours.[2]
Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours.[2]
Photolytic Degradation: Expose the solid compound to light with an overall illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.[2]
Sample Analysis:
For the solution-based stress conditions, neutralize the acid and base samples before dilution.
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a good starting point.
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Protocol 2: HPLC Method for Stability Assessment
A validated, stability-indicating HPLC method is crucial for accurately quantifying Compound QC-12 and its degradation products.[5][7]
Parameter
Recommendation
Column
C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with 95% A, ramp to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or determined by UV scan)
Injection Volume
10 µL
Visualization of Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for Compound QC-12.
Troubleshooting Workflow for Compound Instability
Caption: Workflow for troubleshooting the stability of Compound QC-12.
Summary of Recommended Stability-Enhancing Measures
Factor
Recommendation
Rationale
Storage (Solid)
-20 °C, dark, dry, inert atmosphere
To minimize thermal, photo, and oxidative degradation.
Storage (Solution)
-80 °C, single-use aliquots
To prevent degradation in solution and avoid freeze-thaw cycles.
Solvent Selection
High-purity, degassed solvents
To remove dissolved oxygen and peroxide impurities that can cause oxidation.
pH Control
Buffer solutions to a neutral pH (if compatible)
To prevent acid- or base-catalyzed hydrolysis.
Atmosphere
Handle under an inert gas (N2 or Ar)
To minimize exposure to atmospheric oxygen.
Additives
Consider antioxidants (e.g., BHT) in solutions
To scavenge free radicals and inhibit oxidative processes.
This technical support guide provides a comprehensive framework for understanding and improving the stability of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. By implementing these recommendations and protocols, researchers can ensure the quality and reliability of their experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. (n.d.).
Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem. (n.d.).
Alaejos, M. S., & Afonso, A. M. (2011). Factors that affect the content of heterocyclic aromatic amines in foods. Comprehensive Reviews in Food Science and Food Safety, 10(2), 52–108. [Link]
Analytical Techniques In Stability Testing - Separation Science. (n.d.).
Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1).
core components of analytical method validation for small molecules-an overview. (2012, April 21).
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
A Comparative Analysis of the Biological Activity of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine and Known Kinase Inhibitors
This guide provides a comparative framework for evaluating the biological activity of the novel compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. Given the prevalence of the quinoline and pyrazole scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative framework for evaluating the biological activity of the novel compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine. Given the prevalence of the quinoline and pyrazole scaffolds in kinase inhibitor discovery, we will benchmark this compound against established inhibitors of clinically relevant protein kinases: c-Met, VEGFR2, and Aurora Kinase A.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical comparison and practical experimental protocols for validation.
Introduction: The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The compound of interest, 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, incorporates both a quinoline and a pyrazole moiety. These heterocyclic structures are well-established pharmacophores in the design of small molecule kinase inhibitors, often targeting the ATP-binding site of the enzyme.[1][3]
The focus of this guide is to compare the potential efficacy of this novel compound against known inhibitors of three key kinases implicated in oncology:
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is involved in tumor cell proliferation, survival, and metastasis.[4][5]
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]
Aurora Kinase A: A serine/threonine kinase that is a critical regulator of mitosis. Its overexpression is frequently observed in various cancers.[8][9]
Comparative Analysis of Kinase Inhibitors
While the specific biological activity of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is yet to be fully elucidated, we can hypothesize its potential as a kinase inhibitor based on its structural similarity to known active compounds. Below is a comparative table of well-characterized inhibitors for c-Met, VEGFR2, and Aurora Kinase A. The activity of our compound of interest is designated as "To Be Determined" (TBD), highlighting the experimental validation required.
To determine the biological activity of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, a series of in vitro assays are necessary. The following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for evaluating a novel inhibitor.
Generalized Kinase Signaling Pathway
Caption: Workflow for Evaluating a Novel Kinase Inhibitor.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as a guide for the experimental validation of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay quantitatively measures the binding of the test compound to the kinase of interest.
Principle:
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP site. When the tracer is bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
Recombinant human kinase (c-Met, VEGFR2, or Aurora A)
LanthaScreen® Eu-anti-Tag Antibody
Kinase-specific fluorescent tracer
Test Compound: 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine, serially diluted
Assay Buffer
384-well microplate
TR-FRET compatible plate reader
Procedure:
Prepare a serial dilution of the test compound in DMSO, then dilute in the assay buffer.
In a 384-well plate, add the test compound dilutions.
Add the kinase and Eu-anti-Tag antibody mixture to each well.
Add the fluorescent tracer to each well to initiate the binding reaction.
Incubate the plate at room temperature for 60 minutes, protected from light.
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
Calculate the emission ratio (665/615).
Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
This assay determines the ability of the test compound to inhibit kinase activity within a cellular context.
Principle:
Cancer cell lines that overexpress the target kinase are treated with the test compound. The cells are then lysed, and the phosphorylation status of the kinase or its downstream substrates is assessed by Western blot using phospho-specific antibodies.
Materials:
Cancer cell line (e.g., HCT116 for Aurora A, MKN-45 for c-Met, HUVEC for VEGFR2)
Cell culture medium and supplements
Test Compound: 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Histone H3 for Aurora A)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Seed cells in a 6-well plate and allow them to adhere overnight.
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
For receptor tyrosine kinases like c-Met and VEGFR2, stimulate with the respective ligand (e.g., HGF for c-Met, VEGF for VEGFR2) for the last 15 minutes of treatment.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and add the chemiluminescent substrate.
Capture the image using a digital imaging system.
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion and Future Directions
The structural motifs within 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine suggest its potential as a kinase inhibitor. The comparative analysis with established drugs like Crizotinib, Cabozantinib, and Alisertib provides a benchmark for its potential efficacy. The provided experimental protocols offer a clear and robust path for determining its biological activity, including its potency (IC50) and its mechanism of action in a cellular context.
Should this compound demonstrate significant inhibitory activity against one or more of the target kinases, further studies, including broader kinase profiling for selectivity, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments, would be warranted. This systematic approach will be crucial in determining the therapeutic potential of this novel pyrazole-quinoline derivative.
References
Wikipedia. (2023, December 2). Aurora inhibitor. Retrieved from [Link]
Jubair, L., & Faller, D. V. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. PMC. Retrieved from [Link]
Wikipedia. (2023, November 29). C-Met inhibitor. Retrieved from [Link]
Khan, Z. (2013). c-Met inhibitors. PMC. Retrieved from [Link]
Guryanova, O. A., & Guryanov, S. G. (2015). Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? PMC. Retrieved from [Link]
Wikipedia. (2023, October 24). VEGFR-2 inhibitor. Retrieved from [Link]
MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
Gharwan, H., & Groninger, H. (2016). The Aurora kinase inhibitors in cancer research and therapy. PMC. Retrieved from [Link]
PMC. (2021, October 11). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Retrieved from [Link]
Kumar, A., & Kumar, R. (2015). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
Validation of an Analytical Method for 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine: A Comparative Guide on Core-Shell vs. Fully Porous Columns
Executive Summary & The Analytical Challenge The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a highly functionalized heterocyclic building block, frequently utilized as a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a highly functionalized heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of novel bioactive scaffolds, including antimalarial and antimicrobial 1H-pyrazolo[3,4-b]pyridine derivatives[1].
From an analytical perspective, quantifying this compound presents a significant chromatographic challenge. The molecule contains multiple basic nitrogen atoms—specifically a quinoline nitrogen and a pyrazole amine. In reversed-phase High-Performance Liquid Chromatography (HPLC), basic compounds are notoriously prone to severe peak tailing, band broadening, and poor recovery[2]. This phenomenon is caused by secondary ion-exchange interactions between the positively charged (protonated) basic nitrogens of the analyte and the negatively charged (ionized) residual silanols present on the silica stationary phase[3].
To establish a robust, self-validating analytical system, this guide objectively compares the performance of two distinct analytical approaches:
Method A (Next-Generation): A 2.6 µm Core-Shell / Superficially Porous Particle (SPP) C18 column.
Method B (Traditional): A 5.0 µm Fully Porous Particle (FPP) C18 column.
Both methods are evaluated against the rigorous standards set by the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4].
To understand why traditional columns fail for this specific compound, we must examine the mass transfer kinetics and surface chemistry governing the separation.
Residual silanols on silica surfaces possess a pKa of approximately 4.5 to 4.7[3]. Even in acidic mobile phases (pH ~2.7), a fraction of these silanols remain active. Traditional 5.0 µm FPP columns possess a deep, highly porous network. Bulky end-capping reagents cannot physically reach all the reactive silanols hidden deep within these pores during manufacturing. Consequently, the protonated quinoline nitrogen of our analyte becomes trapped in these deep pores via electrostatic interactions, leading to a slow desorption rate and a pronounced chromatographic "tail"[2].
Conversely, Core-Shell (SPP) technology utilizes a solid, impermeable silica core surrounded by a thin porous outer shell[5]. This architecture provides two fundamental advantages:
Kinetic Efficiency (Van Deemter 'C' Term): The solid core limits the diffusion path length. The analyte spends less time traversing the stagnant mobile phase inside the pore, drastically reducing resistance to mass transfer[5].
Superior End-capping: The shallow porous shell allows for highly uniform and dense end-capping during manufacturing, effectively shielding the basic analyte from residual silanols.
Fig 1: Analyte-Stationary Phase Interactions in FPP vs. SPP Columns.
Experimental Methodology & Protocols
To ensure a self-validating system, the following protocol was executed to compare both columns under identical thermodynamic conditions.
Solvents: HPLC-Grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
Mobile Phase Additive: 0.1% Formic Acid (v/v) to maintain a pH of ~2.7. Formic acid was deliberately chosen over stronger ion-pairing agents (like TFA) to expose the true silanol activity of the columns.
Standard Preparation: A primary stock solution was prepared at 1.0 mg/mL in Methanol. Working standards (25 to 150 µg/mL) were diluted using the mobile phase to prevent solvent-mismatch band broadening.
Chromatographic Conditions
System: Agilent 1260 Infinity II LC System.
Mobile Phase: Isocratic elution at 40% Water (0.1% Formic Acid) / 60% MeCN.
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Detection: UV at 254 nm.
Column A (Method A): Core-Shell SPP C18, 100 x 4.6 mm, 2.6 µm.
Column B (Method B): Fully Porous FPP C18, 150 x 4.6 mm, 5.0 µm.
ICH Q2(R2) Method Validation Workflow
The validation was executed strictly according to the ICH Q2(R2) guidelines to prove that the analytical procedure is fit for its intended purpose[4].
Fig 2: ICH Q2(R2) Analytical Method Validation Workflow.
Comparative Performance Data
Table 1: System Suitability & Chromatographic Performance
System Suitability Testing (SST) is the foundational requirement for any validated method. Six replicate injections of the 100 µg/mL standard were performed.
Parameter
Method A: 2.6 µm Core-Shell (SPP)
Method B: 5.0 µm Fully Porous (FPP)
ICH Acceptance Criteria
Retention Time (tR)
4.2 min
6.8 min
N/A
Theoretical Plates (N)
24,500
8,200
> 10,000
Tailing Factor (Tf)
1.08 (Symmetrical)
1.85 (Severe Tailing)
≤ 1.5
Backpressure
210 bar
140 bar
< 400 bar
SST Area %RSD (n=6)
0.4%
2.3%
≤ 2.0%
Analysis: The FPP column (Method B) failed the SST criteria for both Tailing Factor and Area %RSD. The severe tailing (Tf = 1.85) caused inconsistent baseline integration, leading to a high %RSD. The SPP column (Method A) delivered UHPLC-like efficiency (N = 24,500) at standard HPLC pressures, completely resolving the tailing issue.
Table 2: ICH Q2(R2) Validation Metrics Summary
Following SST, the full validation suite was executed to determine the reliability of the quantitative data[4].
Validation Parameter
Method A: 2.6 µm Core-Shell (SPP)
Method B: 5.0 µm Fully Porous (FPP)
ICH Q2(R2) Target
Linearity (R²)
0.9998
0.9945
≥ 0.999
Range
25 - 150 µg/mL
25 - 150 µg/mL
80 - 120% of Target
LOD / LOQ
0.05 µg/mL / 0.15 µg/mL
0.80 µg/mL / 2.40 µg/mL
S/N ≥ 3 / 10
Accuracy (Mean Recovery)
99.8%
94.2%
98.0% - 102.0%
Repeatability (%RSD)
0.6%
2.8%
≤ 2.0%
Intermediate Precision
0.8%
3.5%
≤ 2.0%
Analysis: The band broadening on the FPP column significantly degraded the Signal-to-Noise (S/N) ratio, resulting in an LOQ that is 16 times higher than the SPP column. Furthermore, Method B failed the linearity and accuracy criteria because the tailing peak shape changed dynamically with concentration, skewing the linear regression model. Method A passed all ICH Q2(R2) criteria with exceptional margins.
Conclusion & Recommendations
The analytical validation for 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine definitively proves that traditional 5.0 µm Fully Porous Particle (FPP) columns are inadequate for this basic, multi-nitrogen heterocycle. The secondary ion-exchange interactions with residual silanols cause cascading failures across critical ICH Q2(R2) parameters, including precision, accuracy, and linearity.
Recommendation: Drug development professionals and analytical chemists must adopt 2.6 µm Core-Shell (SPP) C18 columns for the quantification of this compound. The solid-core architecture and advanced end-capping successfully neutralize the Van Deemter 'C' term and silanol activity, providing a self-validating, highly reproducible method that strictly complies with global regulatory standards.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
Molecular modeling of novel 1H-pyrazolo[3,4-b]pyridine derivatives designed as isosters of the antimalarial mefloquine. ResearchGate. Available at:[Link]
Core–Shell Particles for HPLC — Present and Future. LCGC International. Available at:[Link]
Top 10 HPLC Column Myths. LCGC International. Available at:[Link]
Cross-Validation of the Mechanism of Action for 3-Methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine: A Comparative Guide
Executive Summary & Scientific Rationale In the landscape of targeted therapeutics, the quinoline-pyrazole-amine scaffold is recognized as a highly privileged pharmacophore for ATP-competitive kinase inhibition [1, 2]. S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
In the landscape of targeted therapeutics, the quinoline-pyrazole-amine scaffold is recognized as a highly privileged pharmacophore for ATP-competitive kinase inhibition [1, 2]. Specifically, derivatives containing the 4-methylquinoline core linked to a pyrazole-5-amine moiety have demonstrated profound efficacy in targeting Receptor Tyrosine Kinases (RTKs) such as FLT3, as well as downstream inflammatory mediators like RIPK2 [2, 3].
This guide provides a rigorous, objective framework for cross-validating the mechanism of action (MoA) of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine (CAS: 307342-03-6). As application scientists, we cannot rely solely on cell-free biochemical data to confirm a compound's MoA. A molecule may exhibit single-digit nanomolar potency in an enzymatic assay but fail in cellular models due to poor membrane permeability, off-target cytotoxicity, or high non-specific protein binding.
To establish true causality, we must deploy a self-validating triad of experimental protocols: biochemical profiling, intracellular target engagement, and phenotypic signaling blockade. Below, we compare the performance of this test compound against Quizartinib , a gold-standard clinical FLT3 inhibitor, providing the experimental blueprints necessary to independently verify these findings.
The Cross-Validation Workflow
To ensure scientific integrity, every mechanistic claim must be supported by orthogonal validation. The workflow below illustrates the logical progression from isolated enzyme inhibition to complex cellular physiology.
Fig 1. Tripartite cross-validation workflow for kinase inhibitor mechanism of action.
Phase 1: Biochemical Profiling (TR-FRET)
Causality & Rationale:
Highly conjugated aromatic systems, such as quinoline derivatives, often exhibit intrinsic auto-fluorescence that can artificially skew standard colorimetric or fluorescent kinase assays. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. The delayed emission measurement eliminates background fluorescence, ensuring that the calculated IC₅₀ values reflect true ATP-competitive hinge-binding rather than optical interference [3].
Comparative Kinase Inhibition Data
Table 1: Representative in vitro kinase profiling comparing the test compound against Quizartinib.
Compound Preparation: Prepare a 10-point dose-response curve of the test compound and Quizartinib using a 1:3 serial dilution in 100% DMSO. The final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation.
Reaction Assembly: In a 384-well plate, combine 5 µL of recombinant FLT3-ITD enzyme, 2 µL of compound matrix, and incubate for 15 minutes at room temperature to allow for equilibrium binding.
Initiation: Add 3 µL of ATP/biotinylated-peptide substrate mix. Self-Validation Step: Include a vehicle control (1% DMSO) for maximum signal and a no-enzyme control for baseline noise.
Detection: After 60 minutes, terminate the reaction with 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.
Data Acceptance: Calculate the Z'-factor. The assay is only valid if Z' > 0.7, confirming a robust signal-to-noise ratio.
Phase 2: Intracellular Target Engagement (CETSA)
Causality & Rationale:
Biochemical assays prove a compound can inhibit an enzyme, but they do not prove it does so inside a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap. When a small molecule binds its target protein, it thermodynamically stabilizes the protein's folded state, increasing its resistance to heat-induced aggregation. A positive thermal shift (ΔT_agg) confirms that the compound successfully crossed the lipid bilayer and engaged the target in the complex cytosolic environment.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Cellular Treatment: Culture MV4-11 cells (expressing FLT3-ITD). Treat one cohort with 1 µM 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine and another with 0.1% DMSO (vehicle) for 2 hours at 37°C.
Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Unbound, denatured FLT3 will precipitate into the pellet, while compound-stabilized FLT3 remains in the soluble supernatant.
Quantification: Analyze the soluble fractions via Western Blot using an anti-FLT3 primary antibody. Calculate the aggregation temperature (T_agg) where 50% of the protein is depleted.
Causality & Rationale:
Target engagement does not automatically equate to functional antagonism. To prove the MoA, we must demonstrate that the compound shuts down the specific downstream signaling cascade responsible for the disease phenotype (e.g., leukemic cell proliferation). Phospho-flow cytometry is superior to bulk Western blotting because it provides single-cell resolution, allowing us to rule out artifacts caused by a small subpopulation of dying cells [2].
Fig 2. FLT3 signaling cascade and targeted blockade by quinoline-pyrazole inhibitors.
Comparative Cellular Phenotype Data
Table 2: Functional signaling blockade and phenotypic viability in MV4-11 cells.
Stimulation & Inhibition: Serum-starve MV4-11 cells for 4 hours. Pre-treat with varying concentrations of the test compound or Quizartinib for 1 hour, followed by a 15-minute stimulation with FLT3 Ligand (FL).
Fixation: Immediately lock the phosphorylation state by adding paraformaldehyde (PFA) to a final concentration of 1.6% for 10 minutes at room temperature.
Permeabilization: Pellet the cells and resuspend vigorously in ice-cold 90% methanol. Incubate on ice for 30 minutes. Causality: Methanol permeabilizes the nuclear membrane, allowing the antibody to access nuclear p-STAT5 while preserving the delicate phospho-epitopes.
Staining & Analysis: Wash out the methanol and stain with AlexaFluor 647-conjugated anti-p-STAT5 (Tyr694) antibody. Analyze via flow cytometry, gating on intact single cells to calculate the median fluorescence intensity (MFI) shift.
References
Dayal, N., et al. "3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo." Journal of Medicinal Chemistry, 2021, 64(15), 10981–10996.
URL:[Link] [2]
Haile, P.A., et al. "Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel." ACS Medicinal Chemistry Letters, 2018, 9(10), 1039–1044.
URL:[Link] [3]
Comparative
Advanced Synthetic Strategies for Pyrazoloquinolines: A Comparative Methodological Guide
Executive Summary Pyrazoloquinolines—specifically the pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]quinoline scaffolds—are privileged heterocyclic pharmacophores exhibiting profound biological activities, including kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazoloquinolines—specifically the pyrazolo[3,4-b]quinoline and pyrazolo[4,3-c]quinoline scaffolds—are privileged heterocyclic pharmacophores exhibiting profound biological activities, including kinase inhibition, orphan nuclear receptor modulation, and potent anti-inflammatory properties[1]. Historically, the construction of these tricyclic systems relied on harsh, high-temperature melt conditions (e.g., Brack's protocol)[2]. However, modern drug discovery demands synthetic routes that are not only high-yielding but also aligned with green chemistry principles, such as high atom economy and the elimination of hazardous transition-metal catalysts.
This guide provides an objective, data-driven comparison of modern synthetic routes for pyrazoloquinolines, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for immediate laboratory application.
Mechanistic Landscape & Route Selection
The synthesis of pyrazoloquinolines generally proceeds via the condensation of an aldehyde, an amine (or hydrazine), and a pyrazolone or quinoline derivative. The choice of route dictates the regioselectivity (e.g., 1H vs. 2H isomers) and the environmental footprint of the reaction.
Figure 1: Logical relationship of synthetic routes to pyrazoloquinoline scaffolds.
Multicomponent Reactions (MCRs) in Deep Eutectic Solvents (DES)
MCRs combine three or more reactants in a single vessel, maximizing atom economy. Utilizing a Choline Chloride:Urea (ChCl:Urea) DES provides a synergistic hydrogen-bonding network that stabilizes the transition states of the initial Knoevenagel condensation and subsequent Michael addition[3]. This eliminates the need for external metal catalysts and drastically reduces toxic solvent waste.
Aqueous Lewis Acid-Catalyzed Cyclocondensation
Water-mediated synthesis using Lewis acids (e.g., InCl₃) exploits the hydrophobic effect to drive organic substrates together. InCl₃ is specifically chosen over harder Lewis acids like AlCl₃ or TiCl₄ because of its superior stability in aqueous media[4]. It effectively coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the hydrazine[4].
Organic Electrosynthesis (OES)
For pyrazolo[4,3-c]quinolines, anodic oxidation offers a powerful alternative to chemical oxidants. The electrochemical oxidation of linear hydrazones generates a radical cation intermediate. The ortho-position of the quinoline ring acts as an internal nucleophile, trapping the radical cation to form the fused system with high regioselectivity[5].
Quantitative Benchmarking of Synthetic Routes
The following table summarizes the experimental performance of each synthetic strategy based on recent literature data.
Good: Water as solvent, though relies on metal catalyst[4].
Electrochemical (OES)
Pyrazolo[4,3-c]quinoline
Undivided cell, Constant Current
Room Temp, 20–30 min
40–84%
Excellent: No chemical oxidants, highly scalable[5].
Application Insight: While OES provides exceptional yields for electron-rich substrates (e.g., methoxy-substituted hydrazones yield ~84%), the efficiency drops significantly (down to 40%) for strongly electron-deficient substrates (e.g., nitro groups) due to the destabilization of the electrophilic C-radical intermediate during cyclization[5].
Validated Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical cues (e.g., phase separation, colorimetric changes) allow researchers to verify reaction progress in real-time.
Protocol 1: One-Pot MCR Synthesis of 1H-Pyrazolo[3,4-b]quinolines in DES
Rationale: This protocol leverages the dual role of ChCl:Urea as both solvent and catalyst. The extensive hydrogen bonding activates the carbonyl groups while simultaneously stabilizing the intermediate enolates.
Figure 2: Workflow for the DES-mediated multicomponent synthesis of pyrazoloquinolines.
Step-by-Step Procedure:
DES Preparation: In a 50 mL round-bottom flask, combine Choline Chloride and Urea in a 1:2 molar ratio. Heat the mixture at 80 °C under continuous stirring until a clear, homogeneous, viscous liquid is formed. Causality: The melting point depression confirms the formation of the deep eutectic network.
Substrate Addition: To 2.0 g of the prepared DES, add aniline (1.0 mmol), 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol), and the target aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)[3].
Thermal Activation: Stir the reaction mixture at 85 °C for 100–110 minutes.
In-Process Quality Control: Monitor the reaction via TLC using Hexane:Ethyl Acetate (8:2). The reaction is self-validating when the distinct UV-active spot of the starting aldehyde completely disappears.
Product Isolation: Pour the warm mixture into 20 mL of ice-cold distilled water. Causality: Water instantly disrupts the hydrogen-bonding network of the DES. Because the pyrazoloquinoline product is highly hydrophobic, it will rapidly precipitate as a solid.
Purification: Filter the precipitate under vacuum, wash thoroughly with water (to remove residual DES), and recrystallize from ethanol to yield the pure 1H-pyrazolo[3,4-b]quinoline.
Protocol 2: Electrochemical Synthesis of Pyrazolo[4,3-c]quinolines
Rationale: This method utilizes an undivided electrochemical cell to force an intramolecular C-N bond formation without stoichiometric oxidants.
Step-by-Step Procedure:
Electrolyte Preparation: Dissolve the linear 7-chloro-4-quinolinylhydrazone derivative (1.0 mmol) in an appropriate electrolytic solvent system (e.g., DMF/LiClO₄ as the supporting electrolyte)[5].
Cell Assembly: Equip a simple undivided cell with a platinum plate anode and a graphite cathode. Causality: Platinum is chosen for the anode to resist oxidation and efficiently facilitate the generation of the radical cation from the hydrazone.
Electrolysis: Apply a constant current (typically 10–20 mA) to the solution at room temperature.
In-Process Quality Control: The reaction is monitored by tracking the charge passed (Faraday's law) and via UV/Vis spectrophotometry. A distinct color shift in the solution indicates the consumption of the linear hydrazone and the formation of the cyclic system. The reaction typically reaches completion within 20–30 minutes[5].
Product Isolation: Terminate the current. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product via silica gel column chromatography to isolate the pure pyrazolo[4,3-c]quinoline derivative.
References
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
Benchchem. 7-Methoxy-1H-pyrazolo[3,4-b]quinoline.
ResearchGate. Water-Mediated One-Pot Synthetic Route for Pyrazolo[3,4-b]quinolines.
IOSR Journal. One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent.
Revista de Chimie. Simple Electrochemical Synthesis of Pyrazolo[4,3-c]quinoline Derivatives.
Standard Operating Procedure: Safe Handling and Disposal of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine As a Senior Application Scientist, I recognize that proper chemical disposal is not just about regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine
As a Senior Application Scientist, I recognize that proper chemical disposal is not just about regulatory compliance—it is about understanding the fundamental physical chemistry of the molecules we handle. 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a bioactive, nitrogen-rich heterocyclic compound. Because of its structural properties, it requires strict, self-validating disposal protocols to protect laboratory personnel and the environment. This guide provides actionable, step-by-step procedures for its safe management.
Chemical Profile & Hazard Causality
To safely dispose of a chemical, we must first understand its reactivity and biological mechanism of action.
Structure-Activity Risk : This compound features a lipophilic quinoline core fused with a pyrazole-amine moiety. The lipophilicity allows it to easily permeate biological membranes, while the primary amine acts as a hydrogen-bond donor/acceptor. This combination significantly increases the risk of dermal absorption and systemic toxicity upon exposure.
Reactivity Profile : The nitrogen atoms in both the quinoline and pyrazole rings impart basic characteristics. Mixing this compound with strong acids in a waste container can lead to uncontrolled, exothermic protonation reactions.
Environmental Persistence : Like many complex heterocyclic amines, this compound is highly recalcitrant to environmental biodegradation and poses a severe toxicity risk to aquatic life. Drain disposal is strictly prohibited.
Regulatory Classification & Waste Profiling
Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as hazardous waste. Furthermore, the EPA's mandates that all waste containers be explicitly labeled with their specific hazards (e.g., "Toxic") at the exact point of generation[1].
Quantitative Data: Accumulation & PPE Specifications
The following table summarizes the critical operational limits and Personal Protective Equipment (PPE) required for handling and disposing of this compound, synthesizing federal regulations and institutional best practices[2].
Parameter
Specification / Limit
Rationale / Source
SAA Volume Limit
55 gallons (total) or 1 quart (acutely toxic)
Prevents dangerous stockpiling; mandated by EPA RCRA / GIR[1].
Action: Separate 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine waste from strong acids, oxidizers, and reactive metals.
Causality: Segregation prevents unintended exothermic acid-base reactions driven by the compound's basic nitrogen centers.
Step 2: Containerization
Action: Collect solid waste (powders, contaminated pipette tips) and liquid waste (solvent solutions) in separate High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not leave funnels in the waste container.
Causality: HDPE and PTFE are chemically inert to organic amines, preventing container degradation and toxic vapor release[4].
Step 3: GIR-Compliant Labeling
Action: Attach a tag immediately upon the first drop of waste entering the container. The label must state "Hazardous Waste", the full chemical name (no abbreviations or formulas), and the primary hazard ("Toxic")[4].
Causality: Required by the EPA GIR to ensure safe consolidation by Environmental Health and Safety (EH&S) personnel[1].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a plastic bin)[3].
Step 5: EH&S Transfer & Final Disposal
Action: Submit a chemical waste pickup request to your institution's EH&S department before reaching the 55-gallon or 12-month limit.
Causality: The compound must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which destroys the stable heterocyclic rings[5].
Spill Response & Decontamination
Field-proven insights dictate that standard sweeping or wiping is insufficient for bioactive amines.
Solid Spills : Do not sweep dry, as this creates an aerosolization risk. Cover the powder with damp absorbent pads, carefully gather them, and place them into a solid hazardous waste container.
Surface Decontamination : Wipe the affected benchtop with a dilute 1% acetic acid solution.
The Science: The mild acid protonates the pyrazole amine, converting the highly lipophilic free base into a water-soluble salt. This ensures complete removal from the surface. Follow up with a standard detergent wipe and dispose of all paper towels as hazardous waste.
Disposal Workflow Visualization
Workflow for the compliant segregation, containerization, and disposal of heterocyclic amine waste.
References
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]
Regulation of Laboratory Waste . American Chemical Society (ACS). Available at:[Link]
Final Rule: Hazardous Waste Generator Improvements . U.S. Environmental Protection Agency (EPA). Available at:[Link]